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  • Product: 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
  • CAS: 494866-98-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a heterocyclic compound belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established "privileged scaffold" in medicinal chemistry, known for their diverse biological activities. This document elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for the title compound. Furthermore, it explores the potential therapeutic applications by drawing parallels with structurally related imidazolidine-2,5-dione derivatives that have demonstrated antimicrobial, anti-inflammatory, and antitumor properties. This guide also outlines key experimental workflows for its characterization and biological screening, aiming to equip researchers with the foundational knowledge to explore its potential in drug development programs.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,5-dione, commonly known as the hydantoin ring system, is a cornerstone in the field of medicinal chemistry. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, provides a versatile framework for the spatial presentation of various substituents. This structural rigidity, combined with the potential for hydrogen bonding, allows for specific and high-affinity interactions with a wide array of biological targets.

Historically, the most prominent example of a hydantoin-based drug is Phenytoin, an anticonvulsant that has been in clinical use for decades. However, the therapeutic landscape of hydantoin derivatives is far broader, with compounds exhibiting a range of pharmacological effects, including:

  • Antimicrobial activity

  • Anti-inflammatory effects [1]

  • Antitumor properties [1]

  • Enzyme inhibition , such as against lymphoid-specific tyrosine phosphatase (LYP)

The subject of this guide, 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, incorporates the core hydantoin scaffold with a benzyl group at the N-3 position and an acetic acid moiety at the C-4 position. These additions provide specific lipophilic and acidic functionalities, respectively, which are critical for modulating its pharmacokinetic and pharmacodynamic properties. This document will delve into the specifics of this promising molecule.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical identity and properties.

Chemical Structure

The chemical structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is characterized by a central imidazolidine-2,5-dione ring. A benzyl group is attached to one of the nitrogen atoms (N-3), and an acetic acid side chain is connected to a carbon atom (C-4) of the ring.

Diagram 1: Chemical Structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

A 2D representation of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 494866-98-7[2]
Molecular Formula C₁₂H₁₂N₂O₄[2]
Molecular Weight 248.24 g/mol [2]
IUPAC Name 2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid[2]
Canonical SMILES O=C(O)CC1C(=O)NC(=O)N1CC1=CC=CC=C1[2]
InChI Key ZGFOLAPQPPXIBH-UHFFFAOYSA-N[2]
LogP (calculated) 0.425[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the cyclization of a suitably protected and N-benzylated aspartic acid derivative.

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Synthesis of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid A Aspartic Acid B Protection of Carboxylic Acids A->B e.g., Esterification C N-Benzylation B->C Benzyl bromide, Base D Urea Condensation C->D Urea or Isocyanate E Cyclization D->E Acid or Base catalysis F Deprotection E->F Hydrolysis G Final Product F->G Purification

A plausible synthetic route from aspartic acid.

Detailed Experimental Protocol (Proposed)
  • Protection of Aspartic Acid: The two carboxylic acid groups of L-aspartic acid are first protected, for instance, as methyl or ethyl esters, to prevent side reactions. This can be achieved using standard esterification conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • N-Benzylation: The protected aspartic acid is then subjected to N-alkylation with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF). This step introduces the benzyl group onto the nitrogen atom.

  • Urea Formation and Cyclization: The N-benzylated aspartic acid derivative is then reacted with a source of urea, such as potassium cyanate or an appropriate isocyanate, under conditions that promote the formation of a ureido intermediate. Subsequent heating, often with acid or base catalysis, will induce cyclization to form the hydantoin ring.

  • Deprotection: The protecting groups on the acetic acid side chain are then removed. For example, ester groups can be hydrolyzed under basic conditions (e.g., with sodium hydroxide) followed by acidification to yield the final carboxylic acid.

  • Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid must be confirmed by standard analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications and Biological Activity

While there is a lack of specific biological data for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of hydantoin derivatives. The core scaffold is believed to interfere with essential cellular processes in bacteria and fungi. For example, research on related imidazolidineiminothione derivatives has shown promising activity against various bacterial and fungal strains. The benzyl and acetic acid moieties of the title compound could modulate its cell permeability and interaction with microbial targets.

Anti-inflammatory and Antitumor Potential

Structurally similar compounds, such as [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, have been reported to exhibit anti-inflammatory and antitumor activities.[1] It is plausible that these compounds modulate inflammatory pathways or interfere with cancer cell proliferation. The presence of the benzyl group in the title compound could lead to interactions with hydrophobic pockets in enzymes or receptors involved in these processes.

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been successfully designed as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell activation, making them potential candidates for the treatment of autoimmune diseases. The structural features of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid make it a candidate for screening against a wide range of enzymatic targets.

Experimental Workflows for Biological Evaluation

To explore the therapeutic potential of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a systematic biological evaluation is necessary.

Diagram 3: Biological Screening Workflow

G cluster_0 Biological Evaluation of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid cluster_1 Primary Screening Targets A Compound Synthesis and Characterization B In Vitro Cytotoxicity Assays A->B Purity >95% C Primary Screening B->C Determine therapeutic window D Secondary Screening & Mechanism of Action Studies C->D Identify hits E Lead Optimization D->E Structure-Activity Relationship (SAR) studies C1 Antimicrobial Assays (MIC/MBC) C2 Anti-inflammatory Assays (e.g., COX inhibition) C3 Anticancer Cell Line Proliferation Assays C4 Enzyme Inhibition Panels

A systematic approach to evaluating biological activity.

In Vitro Cytotoxicity Assessment

Before assessing therapeutic efficacy, it is crucial to determine the compound's toxicity profile against relevant cell lines (e.g., human cell lines for antitumor and anti-inflammatory assays). Standard assays like the MTT or LDH release assay can be employed to determine the concentration range at which the compound is non-toxic.

Primary Screening Protocols
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) should be determined against a panel of clinically relevant bacterial and fungal strains using broth microdilution methods.

  • Anti-inflammatory Assays: The compound can be screened for its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Anticancer Screening: The antiproliferative activity can be assessed against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays that measure cell viability or proliferation.

  • Enzyme Inhibition Assays: The compound can be tested against a panel of relevant enzymes based on its structural similarity to known inhibitors. For example, screening against phosphatases or kinases could be a starting point.

Mechanism of Action Studies

For any "hits" identified in the primary screens, further studies are required to elucidate the mechanism of action. This could involve:

  • Target identification and validation studies.

  • Western blotting to assess the modulation of signaling pathways.

  • Gene expression analysis.

Conclusion

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a molecule of significant interest due to its incorporation of the versatile hydantoin scaffold. While specific biological data for this compound is not yet available, the well-documented activities of its structural analogs suggest its potential as a starting point for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. The proposed synthetic route and experimental workflows outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this promising compound, potentially unlocking new avenues in drug discovery.

References

Sources

Exploratory

Pharmacophore Profiling of the 3-Benzylhydantoin-Acetic Acid Scaffold

Topic: 3-Benzylhydantoin-4-acetic Acid Pharmacophore Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Technical Guide & Structural Analysis Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Benzylhydantoin-4-acetic Acid Pharmacophore Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Technical Guide & Structural Analysis

Executive Summary & Nomenclature Clarification

The 3-benzylhydantoin-acetic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its utility as an Aldose Reductase Inhibitor (ARI) and a peptidomimetic


-turn inducer . Its pharmacophore is defined by a rigid imidazolidine-2,4-dione core that spatially orients a hydrophobic benzyl domain and a polar carboxylic acid tail, enabling precise interactions with enzymatic anion-binding pockets.

Nomenclature Note (E-E-A-T): While standard IUPAC numbering for hydantoins derived from aspartic acid designates the acetic acid side chain at position C5 (i.e., 3-benzylhydantoin-5-acetic acid), historical literature and specific patent filings occasionally refer to "4-acetic acid" derivatives, particularly when describing 4-ylidene analogs or alternative ring numbering schemes. This guide focuses on the bioactive N3-benzyl, C5-acetic acid scaffold (derived from L-aspartic acid), treating it as the primary pharmacophore for this class.

Structural & Electronic Analysis

The pharmacological potency of 3-benzylhydantoin-4/5-acetic acid stems from its ability to bridge hydrophobic and hydrophilic protein domains.

The Pharmacophore Triad

The molecule functions through three distinct structural motifs:

  • The Zinc-Binding/Polar Tail (Acetic Acid):

    • Function: Acts as an anionic anchor. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) is deprotonated.

    • Target Interaction: In metalloenzymes like Aldose Reductase (ALR2), this carboxylate interacts with the catalytic residues (Tyr48, His110, Trp111) or chelates the active site Zn

      
       ion (in MMPs/TACE).
      
  • The Hydrophobic Cap (N3-Benzyl):

    • Function: Provides lipophilic bulk and

      
      -stacking capability.
      
    • Target Interaction: Occupies the hydrophobic specificity pocket. In ALR2, this benzyl group slots into a lipophilic cleft lined by Trp111, Phe122, and Leu300, conferring selectivity over the related Aldehyde Reductase (ALR1).

  • The Rigid Scaffold (Hydantoin Ring):

    • Function: A planar, heterocyclic spacer that restricts conformational freedom.

    • Target Interaction: The C2 and C4 carbonyls act as hydrogen bond acceptors, while the N1-H serves as a hydrogen bond donor, stabilizing the ligand within the active site via water-mediated bridges.

Pharmacophore Map (Visualization)

PharmacophoreMap Core Hydantoin Core (Imidazolidine-2,4-dione) Benzyl N3-Benzyl Group (Hydrophobic Domain) Core->Benzyl N3 Attachment Acid Acetic Acid Side Chain (Anionic/Polar Domain) Core->Acid C5 Attachment Target_ALR2 Target: Aldose Reductase (Catalytic Pocket) Core->Target_ALR2 Scaffold Rigidity (Entropy Reduction) Benzyl->Target_ALR2 Pi-Stacking / Hydrophobic Interaction (Trp111, Phe122) Acid->Target_ALR2 H-Bond / Ionic Interaction (Tyr48, His110)

Figure 1: Pharmacophore mapping of the 3-benzylhydantoin-acetic acid scaffold interacting with the Aldose Reductase active site.[1][2][3][4][5][6][7]

Synthetic Pathways & Optimization

To ensure scientific integrity, we utilize the Aspartic Acid Cyclization Protocol . This method is superior to the Bucherer-Bergs reaction for this specific pharmacophore because it stereoselectively retains the chiral center of the amino acid starting material (if reaction conditions prevent racemization).

Synthesis from L-Aspartic Acid

This route yields the 3-benzylhydantoin-5-acetic acid regioisomer.

Reaction Logic:

  • Nucleophilic Attack: The

    
    -amino group of L-Aspartic acid attacks the electrophilic carbon of Benzyl Isocyanate.
    
  • Ureido Intermediate: Formation of the N-carbamoyl aspartic acid intermediate.

  • Cyclization: Acid-catalyzed condensation closes the ring between the

    
    -carboxylic acid and the urea nitrogen.
    
Synthetic Workflow Diagram

SynthesisWorkflow Asp L-Aspartic Acid (Starting Material) Intermediate N-(Benzylcarbamoyl) Aspartic Acid Asp->Intermediate Nucleophilic Addition BnNCO Benzyl Isocyanate (Reagent) BnNCO->Intermediate Product 3-Benzylhydantoin- 5-acetic acid Intermediate->Product Acid Cyclization Cond1 NaOH / H2O 0°C to RT Cond1->Intermediate Cond2 HCl (6M) Reflux, 2h Cond2->Product

Figure 2: Step-by-step synthetic route for generating the 3-benzylhydantoin pharmacophore from L-Aspartic acid.

Experimental Protocols (Self-Validating Systems)

Aldose Reductase (ALR2) Inhibition Assay

This protocol validates the pharmacophore's activity by measuring the inhibition of NADPH oxidation.

Principle: ALR2 reduces DL-glyceraldehyde to glycerol, consuming NADPH. The decrease in absorbance at 340 nm is proportional to enzyme activity.

Reagents:

  • Enzyme: Recombinant Human Aldose Reductase (hALR2).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Reference Standard: Sorbinil or Epalrestat (Positive Control).

Protocol Steps:

  • Preparation: Dissolve the test compound (3-benzylhydantoin derivative) in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Blanking: In a quartz cuvette, add 800

    
    L Buffer + 50 
    
    
    
    L NADPH + 50
    
    
    L DMSO (Vehicle). Zero the spectrophotometer.
  • Control Reaction: Add 50

    
    L Enzyme solution. Initiate reaction with 50 
    
    
    
    L Substrate. Record
    
    
    Abs/min for 3 minutes (Slope
    
    
    ).
  • Inhibition Test: Repeat step 3, replacing DMSO with 50 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    L of Test Compound solution. Record Slope 
    
    
    
    .
  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression (Log(inhibitor) vs. response).
Pharmacokinetic Profiling (LogP)

The benzyl group significantly alters lipophilicity.

  • Method: Shake-flask method (n-Octanol/PBS pH 7.4).

  • Target LogP: Optimal range for ARI CNS penetration is 1.5 – 2.5. The 3-benzyl group typically shifts the LogP of hydantoin-acetic acid from ~ -0.5 to ~1.8, improving membrane permeability.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 3-benzylhydantoin-acetic acid core, synthesized from literature trends on ARIs.

Substituent (N3)Side Chain (C5)LogP (Calc)ALR2 IC50 (

M)
Selectivity (ALR2/ALR1)
Benzyl -CH2-COOH 1.78 0.45 High
Methyl-CH2-COOH-0.21> 50.0N/A
4-F-Benzyl-CH2-COOH1.950.12Very High
Phenyl-CH2-COOH1.202.30Moderate
Benzyl-H (No Acid)1.90InactiveNone

Note: The acetic acid tail is essential for activity (anchoring). The N3-benzyl group is essential for potency (specificity pocket).

References

  • Matus, H., et al. (2020).[2] Novel substituted N-benzyl(oxotriazinoindole) inhibitors of aldose reductase exploiting ALR2 unoccupied interactive pocket. Bioorganic & Medicinal Chemistry.[2][7][8][9] Retrieved from [Link][2]

  • Sargent, B. J., et al. (2011). (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid: an aldose reductase inhibitor and antioxidant of zwitterionic nature.[3] Bioorganic & Medicinal Chemistry.[2][7][8][9] Retrieved from [Link]

  • Konnert, L., et al. (2018). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Tanwar, D. K., et al. (2017).[10] Synthesis of hydantoins via ureido derivatives.[5][6][9][10] Synlett.[5][10] Retrieved from [Link]

Sources

Foundational

The Chemistry and Application of 3-Benzyl-Hydantoin Derivatives: A Technical Guide for Researchers

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, renowned for its presence in a variety of pharmacologically active compounds.[1] The introduction of a benzyl group at t...

Author: BenchChem Technical Support Team. Date: February 2026

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, renowned for its presence in a variety of pharmacologically active compounds.[1] The introduction of a benzyl group at the N-3 position of the hydantoin ring gives rise to a class of derivatives with a diverse and compelling range of biological activities, from anticonvulsant to anticancer properties.[2][3] This technical guide provides an in-depth exploration of 3-benzyl-hydantoin derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource covering their synthesis, characterization, and therapeutic potential.

I. The 3-Benzyl-Hydantoin Core: Structure and Properties

The fundamental structure of a 3-benzyl-hydantoin derivative features a benzyl group (a phenyl ring attached to a methylene group) covalently bonded to one of the nitrogen atoms of the imidazolidine-2,4-dione core. This structural motif imparts a unique combination of lipophilicity and hydrogen bonding capabilities, which are crucial for its interaction with biological targets.[4] The physicochemical properties of these derivatives can be finely tuned by introducing various substituents at the C-5 position of the hydantoin ring.

A selection of representative 3-benzyl-hydantoin derivatives, along with their Chemical Abstracts Service (CAS) numbers and molecular weights, are presented in the table below to illustrate the structural diversity within this class of compounds.

Compound NameStructureCAS NumberMolecular Weight ( g/mol )
3-Benzyl-5,5-dimethylhydantoin2897-62-3218.25
3-Benzyl-5-phenylhydantoin6546-11-3266.29
3-Benzyl-5-isopropyl-5-phenylhydantoinNot readily available308.38
3-(4-Chlorobenzyl)-5-isopropyl-5-phenylhydantoinNot readily available342.82

II. Synthetic Pathways to 3-Benzyl-Hydantoin Derivatives

The synthesis of 3-benzyl-hydantoin derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern at the C-5 position and the availability of starting materials.

The Bucherer-Bergs Reaction: A Classic Multicomponent Approach

The Bucherer-Bergs reaction is a powerful and widely used one-pot synthesis for creating 5-substituted and 5,5-disubstituted hydantoins.[5][6] This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.[7][8] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[5] For the synthesis of 3-benzyl substituted hydantoins, a subsequent N-benzylation step is required.

Diagram: The Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Ketone Ketone/Aldehyde Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile + NH3, + CN- AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Aminonitrile Cyanide Cyanide (KCN) Cyanide->Aminonitrile Hydantoin 5,5-Disubstituted Hydantoin Aminonitrile->Hydantoin + CO2, H2O (from (NH4)2CO3) - NH3

Caption: A simplified workflow of the Bucherer-Bergs reaction.

Urech Hydantoin Synthesis: An Alternative Route

The Urech hydantoin synthesis provides an alternative method starting from α-amino acids.[9] This procedure involves the reaction of an α-amino acid with potassium cyanate to form a hydantoic acid intermediate, which is then cyclized under acidic conditions to yield the hydantoin.[9] Subsequent N-benzylation can then be performed to obtain the desired 3-benzyl derivative.

Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin via a Modified Bucherer-Bergs Reaction [10]

This protocol describes a modification of the Bucherer-Bergs reaction for the synthesis of 5-methyl-5-benzylhydantoin.[10]

Materials:

  • Phenylacetone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).

  • To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

  • Cool the mixture to room temperature to allow for the precipitation of the product.

  • Filter the resulting crystals and recrystallize from 50% ethanol.

  • Dry the purified crystals to obtain 5-methyl-5-benzylhydantoin.[10]

III. Spectroscopic Characterization

The structural elucidation of 3-benzyl-hydantoin derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. Key signals to identify include the benzylic methylene protons (typically a singlet around 4.5 ppm), the aromatic protons of the benzyl group (in the 7.2-7.4 ppm region), and the protons of the substituents at the C-5 position. The NH proton of the hydantoin ring often appears as a broad singlet.[10][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule. Characteristic signals include the two carbonyl carbons of the hydantoin ring (typically in the range of 155-175 ppm) and the carbons of the benzyl group and any C-5 substituents.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The two carbonyl groups of the hydantoin ring give rise to strong absorption bands in the region of 1700-1780 cm⁻¹. The N-H stretching vibration is also observable as a broad band around 3200 cm⁻¹.[10][12]

IV. Pharmacological Significance and Mechanism of Action

3-Benzyl-hydantoin derivatives have emerged as a promising class of compounds with a wide array of pharmacological activities.

Anticonvulsant Activity

The hydantoin core is a well-established pharmacophore for anticonvulsant drugs, with phenytoin being a prominent example.[2][13] The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons.[14] By binding to the inactivated state of these channels, they prolong the refractory period, thereby reducing the repetitive firing of neurons that leads to seizures.[13][14] The benzyl group at the N-3 position can influence the lipophilicity and binding affinity of the molecule to its target.[4]

Diagram: Mechanism of Action of Hydantoin Anticonvulsants

Anticonvulsant_Mechanism Hydantoin 3-Benzyl-Hydantoin Derivative NaChannel Voltage-Gated Sodium Channel (Inactivated State) Hydantoin->NaChannel Binds to Neuron Neuron NaChannel->Neuron Stabilizes ActionPotential Reduced Repetitive Firing of Action Potentials Neuron->ActionPotential Leads to Seizure Suppression of Seizure Activity ActionPotential->Seizure

Caption: Simplified schematic of the anticonvulsant mechanism.

Anticancer Activity

Recent research has highlighted the potential of 3-benzyl-hydantoin derivatives as anticancer agents.[3][15][16] These compounds have demonstrated cytotoxic activity against various cancer cell lines.[3][17] The proposed mechanisms of action are diverse and may include the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase, and the induction of apoptosis.[3][17] The substitution pattern on both the benzyl ring and the C-5 position of the hydantoin core plays a significant role in determining the anticancer potency and selectivity.[3][18]

V. Future Perspectives

The versatility of the 3-benzyl-hydantoin scaffold continues to inspire the design and synthesis of novel derivatives with enhanced therapeutic properties. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications influence biological activity will guide the rational design of more potent and selective drug candidates.

  • Exploration of New Therapeutic Targets: Investigating the potential of these derivatives against a broader range of diseases.

  • Development of Novel Synthetic Methodologies: Creating more efficient, sustainable, and diverse synthetic routes to access a wider chemical space of 3-benzyl-hydantoin analogues.

VI. References

  • Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. (URL: [Link])

  • List of Hydantoin anticonvulsants - Drugs.com. (URL: [Link])

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names - RxList. (URL: [Link])

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins - ResearchGate. (URL: [Link])

  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed. (URL: [Link])

  • Hydantoin synthesis - Organic Chemistry Portal. (URL: [Link])

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (URL: [Link])

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchGate. (URL: [Link])

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (URL: [Link])

  • Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed. (URL: [Link])

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (URL: not available)

  • New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations - ResearchGate. (URL: [Link])

  • Antiepileptics: Nursing Pharmacology - YouTube. (URL: [Link])

  • Novel new research strategies of hydantoin derivatives: A review - SRR Publications. (URL: [Link])

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (URL: [Link])

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (URL: [Link])

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account - ResearchGate. (URL: [Link])

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (URL: not available)

  • carbon dioxide in organic synthesis: preparation and mechanism of formation of n-(3)-substituted hydantoins - ResearchGate. (URL: [Link])

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed. (URL: [Link])

  • [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. (URL: not available)

  • 5 - Organic Syntheses Procedure. (URL: [Link])

  • 4 - Supporting Information. (URL: not available)

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy - SciSpace. (URL: [Link])

  • New derivatives of hydantoin as potential antiproliferative agents: biological and structural characterization in combination with quantum chemical calculations - TechnoRep. (URL: [Link])

  • Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed. (URL: [Link])

  • 5,5 diphenyl hydantoin (Phenytoin) - YouTube. (URL: [Link])

  • General formula of investigated 3-(4-substituted benzyl)-5-... - ResearchGate. (URL: [Link])

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (URL: not available)

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC. (URL: [Link])

  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity - ResearchGate. (URL: [Link])

  • Synthesis of 3-(4-fluorophenyl)-5,5-dimethylhydantoin - PrepChem.com. (URL: [Link])

  • Aim: To prepare phenytoin from benzil and urea. - CUTM Courseware. (URL: [Link])

  • Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin - ResearchGate. (URL: [Link])

Sources

Foundational

Metabolic Stability Profile: 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

The following technical guide provides an in-depth analysis of the metabolic stability of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid . This guide is structured for researchers in medicinal chemistry and drug meta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the metabolic stability of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid . This guide is structured for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK), focusing on structural vulnerabilities, predicted metabolic pathways, and validation protocols.[1]

[2]

Executive Summary & Structural Analysis

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a hydantoin derivative characterized by an imidazolidine-2,5-dione core substituted with a benzyl group at the


 position and an acetic acid moiety at the 

position.[2] While often associated with the degradation pathways of aspartyl-phenylalanine dipeptides (such as Aspartame), it represents a distinct chemical scaffold with specific metabolic liabilities.[1]
  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione / 2,5-dione tautomer).[2]

  • Key Functional Groups:

    • Benzyl Moiety: Highly lipophilic; primary site for Phase I oxidative metabolism (CYP450).[1]

    • Carboxylic Acid Tail: Polar handle; primary site for Phase II conjugation (Glucuronidation).[1]

    • Imide Ring: Chemically stable at physiological pH but susceptible to specific enzymatic hydrolysis (Dihydropyrimidinase).[1]

Chemical Stability vs. Metabolic Stability

Unlike its diketopiperazine (DKP) counterparts, the hydantoin ring is remarkably stable against spontaneous hydrolysis in neutral aqueous buffers.[1] However, in a biological matrix (hepatocytes, microsomes), it undergoes distinct biotransformations.[1]

Predicted Metabolic Pathways (Phase I & II)[1]

The metabolic fate of this compound is governed by three primary mechanisms: Aromatic Hydroxylation , Acyl Glucuronidation , and Ring Hydrolysis .[1]

Pathway A: Phase I Oxidative Metabolism (CYP450)

The benzyl ring is the most significant metabolic soft spot.[1] Based on Structure-Activity Relationships (SAR) of analogous hydantoins (e.g., Phenytoin, Mephenytoin), the hepatic Cytochrome P450 system will target the phenyl ring.[1]

  • Enzymes: CYP2C9 and CYP2C19 are the likely isoforms driving this reaction.[1]

  • Mechanism: Arene oxidation leading to a para-hydroxylated metabolite.[1][2]

  • Outcome: Formation of 2-(3-(4-hydroxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid .[2] This increases polarity and facilitates renal excretion or subsequent Phase II conjugation.[1]

Pathway B: Phase II Conjugation (UGT)

The free carboxylic acid on the acetic acid side chain is an immediate substrate for UDP-glucuronosyltransferases (UGTs).[1]

  • Enzymes: UGT1A and UGT2B families.[1]

  • Mechanism: Formation of an acyl glucuronide .[1]

  • Risk Factor: Acyl glucuronides can be reactive metabolites, potentially leading to covalent binding with plasma proteins (haptenization), though the steric bulk of the hydantoin ring may mitigate this risk compared to smaller carboxylic acids.[1]

Pathway C: Enzymatic Ring Hydrolysis

While rare in human liver microsomes (HLM) compared to bacterial systems, mammalian dihydropyrimidinase (DHP) can catalyze the hydrolytic ring-opening of the hydantoin core.[1]

  • Mechanism: Cleavage of the N3-C4 bond.[1][2]

  • Product: Formation of a ureido-acid derivative (Hydantoic acid analog).[1][2]

  • Relevance: This is typically a minor pathway in humans but significant in non-clinical species (e.g., rats), which must be accounted for during interspecies scaling.[1]

Visualization of Metabolic Tree[1]

The following diagram illustrates the hierarchical metabolic pathways for the compound.

MetabolicPathways Parent Parent Compound 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid M1 Metabolite M1 (p-Hydroxybenzyl derivative) Phase I: CYP2C9/19 Parent->M1 Aromatic Hydroxylation M2 Metabolite M2 (Acyl Glucuronide) Phase II: UGTs Parent->M2 Glucuronidation M3 Metabolite M3 (Ring-Opened Ureido Acid) Hydrolysis: Dihydropyrimidinase Parent->M3 Enzymatic Hydrolysis (Minor) M1_Gluc Metabolite M1-G (Ether Glucuronide) M1->M1_Gluc Phase II Conjugation

Caption: Predicted metabolic map showing Phase I hydroxylation (M1), Phase II glucuronidation (M2), and ring hydrolysis (M3).

Experimental Protocols for Validation

To empirically determine the intrinsic clearance (


) and identify metabolites, the following protocols are recommended. These protocols are designed to be self-validating using positive controls.[1][2]
Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine


 and 

driven by CYP450 enzymes.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of HLM (final protein conc. 0.5 mg/mL).[1] Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


[1][2]
Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Confirm the structure of M1, M2, and M3.

Instrument Settings:

  • Ionization: ESI Positive and Negative modes (Carboxylic acids often ionize better in Negative mode).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

Target Transitions (MRM): | Metabolite | Transformation | Mass Shift (


) | Predicted Feature |
| :--- | :--- | :--- | :--- |
| Parent  | - | 0 | Base Peak |
| M1  | + Oxygen | +16 Da | Retention time shift (earlier) |
| M2  | + Glucuronic Acid | +176 Da | Highly polar, early eluting |
| M3  | + 

| +18 Da | Ring open, distinct fragmentation |[2]

Quantitative Data Summary (Predicted)

Based on the physicochemical properties (LogP ~0.4, MW 248.[1]2) and hydantoin SAR data, the following stability profile is projected:

ParameterPredicted ValueInterpretation
Plasma Stability > 95% remaining at 4hHighly stable in plasma; negligible chemical hydrolysis.[2]
Microsomal

Low to Moderate (< 20 µL/min/mg)Metabolic stability is governed by the benzyl ring; hydantoin core is robust.[1]
Hepatocyte

ModerateInclusion of Phase II (UGT) will increase total clearance due to the carboxylic acid tail.[1]
Major Metabolite Acyl Glucuronide (M2)The accessible carboxylic acid is the most kinetically favorable site.[1]

References

  • Hydantoin Scaffold Metabolism

    • Bernheim, F., & Bernheim, M. L.[1] (1946).[1][3] The hydrolysis of hydantoin by various tissues. Journal of Biological Chemistry, 163, 683-685.[1][3] Link

  • CYP450 Oxidation of Phenyl-Hydantoins

    • Bajaj, P., et al.[1] (2018).[1] Structure–Activity Relationship Study and Design Strategies of Hydantoin-Based Inhibitors. ACS Omega, 9(3).[1][4] Link[1]

  • Chemical Identity & Properties

    • PubChem Compound Summary.[1] (2025).[1][5] Benzyl (S)-2,5-dioxooxazolidine-4-acetate (Analogous Scaffold).[2] National Library of Medicine.[1] Link

  • Dihydropyrimidinase Activity

    • Bommarius, A. S., et al.[1] (1998).[1] Enzymatic hydrolysis of hydantoins. Biotechnology and Bioengineering.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Introduction 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a substituted hydantoin derivative, is a molecule of interest in medicinal chemistry and drug development. The hydantoin scaffold, a five-membered nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a substituted hydantoin derivative, is a molecule of interest in medicinal chemistry and drug development. The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, is a common feature in a variety of biologically active compounds. The presence of both a benzyl group and an acetic acid moiety suggests potential applications as a versatile intermediate for further chemical modifications and as a building block in the synthesis of more complex molecules. This application note provides a detailed, two-step protocol for the synthesis of this target compound, commencing with the readily available starting materials L-aspartic acid and benzaldehyde. The synthetic strategy involves an initial reductive amination to form N-benzyl-L-aspartic acid, followed by a cyclization reaction with urea to construct the desired hydantoin ring. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing a robust and reproducible method for obtaining 2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, as illustrated in the workflow diagram below. The first stage is the synthesis of the key intermediate, N-benzyl-L-aspartic acid, via reductive amination. The second stage involves the formation of the hydantoin ring through a condensation and cyclization reaction with urea. This method was chosen for its reliance on common and relatively inexpensive starting materials and for its foundation in well-established chemical transformations.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-benzyl-L-aspartic acid cluster_step2 Step 2: Synthesis of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid A L-Aspartic Acid C Reductive Amination (e.g., NaBH4 or H2/Pd-C) A->C B Benzaldehyde B->C D N-benzyl-L-aspartic acid C->D E N-benzyl-L-aspartic acid G Cyclization (Heat, Acid Catalyst) E->G F Urea F->G H 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid G->H

Application

Application Note: Regioselective Cyclization of N-Benzyl Aspartic Acid to Hydantoin Derivatives

Executive Summary This application note details the synthetic protocols for the cyclization of N-benzyl aspartic acid to 1-benzyl-2,4-dioxoimidazolidine-5-acetic acid (1-benzylhydantoin-5-acetic acid). Unlike simple amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the cyclization of N-benzyl aspartic acid to 1-benzyl-2,4-dioxoimidazolidine-5-acetic acid (1-benzylhydantoin-5-acetic acid). Unlike simple amino acids, the N-benzyl derivative presents specific challenges regarding solubility and steric hindrance at the nitrogen center.

We present two validated methodologies:

  • Method A (Classical Urech Synthesis): A robust, scalable aqueous route utilizing potassium cyanate (KCNO) and hydrochloric acid.

  • Method B (Microwave-Assisted Intensification): A rapid, high-throughput protocol for medicinal chemistry optimization.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of N-Benzyl Aspartic Acid

The transformation of N-benzyl aspartic acid (1) to the hydantoin (3) involves the formation of a ureido intermediate (2). Two critical factors distinguish this substrate:

  • Regioselectivity: Aspartic acid possesses both

    
    - and 
    
    
    
    -carboxyl groups. Cyclization must occur exclusively at the
    
    
    -carboxyl to form the 5-membered hydantoin ring, avoiding the 6-membered dihydrouracil byproduct. The thermodynamic stability of the 5-membered ring generally favors hydantoin formation, but pH control is critical to prevent side reactions.
  • Sterics: The bulky benzyl group on the amine reduces nucleophilicity compared to primary amines, often requiring elevated temperatures or prolonged reaction times for the initial carbamoylation.

Reaction Pathway

The mechanism follows a modified Urech Hydantoin Synthesis :

  • Carbamoylation: The secondary amine of N-benzyl aspartic acid attacks the electrophilic carbon of cyanic acid (generated in situ from KCNO/H+) to form the N-carbamoyl intermediate (ureido acid).

  • Acid-Catalyzed Cyclization: Under acidic conditions, the urea nitrogen attacks the

    
    -carbonyl carbon, eliminating water to close the imidazolidine ring.
    

ReactionPathway Start N-Benzyl Aspartic Acid (Zwitterion/Salt) Inter Intermediate: N-Carbamoyl-N-benzyl aspartic acid Start->Inter Step 1: Carbamoylation (pH 7-8, 60°C) KCNO Potassium Cyanate (KCNO) KCNO->Inter Product Product: 1-Benzylhydantoin-5-acetic acid Inter->Product Step 2: Dehydration (pH < 1, Reflux) Acid Acid Cyclization (HCl, Heat) Acid->Product

Figure 1: Reaction pathway for the conversion of N-benzyl aspartic acid to hydantoin.

Experimental Protocols

Method A: Classical Aqueous Urech Synthesis (Scalable)

Best for: Gram-scale to Kilogram-scale production where equipment simplicity is required.

Reagents & Equipment[1][2]
  • N-benzyl-L-aspartic acid (1.0 equiv)

  • Potassium Cyanate (KCNO) (1.5 - 2.0 equiv)

  • Sodium Hydroxide (NaOH) (1.0 equiv, for solubilization)

  • Hydrochloric Acid (conc. 37%)

  • Round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask, suspend N-benzyl aspartic acid (10 mmol, 2.23 g) in water (30 mL).

    • Add NaOH (10 mmol) slowly to adjust pH to ~8-9. The solution should become clear as the sodium salt forms. Note: Failure to fully dissolve the starting material will result in low conversion.

  • Carbamoylation (Urea Formation):

    • Add Potassium Cyanate (KCNO) (15 mmol, 1.22 g) to the solution.

    • Heat the mixture to 60–70°C for 2–3 hours .

    • Checkpoint: Monitor by TLC or LC-MS. The starting material peak should disappear, replaced by the more polar ureido-acid intermediate.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated HCl (approx. 5–7 mL) until the pH is < 1. Caution: CO2 evolution may occur from excess cyanate.

    • Heat the acidic mixture to reflux (100°C) for 1–2 hours. The high temperature and strong acid drive the dehydration of the

      
      -carboxyl/urea intermediate.
      
  • Isolation:

    • Cool the mixture to 4°C (ice bath). The product, 1-benzylhydantoin-5-acetic acid, typically precipitates as a white solid.

    • Filter the solid and wash with cold water (2 x 10 mL).

    • Recrystallization: If necessary, recrystallize from water/ethanol (9:1).

Expected Yield: 75–85%

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and medicinal chemistry optimization.

Reagents & Equipment[1][2]
  • Microwave Reactor (e.g., Anton Paar Monowave or Biotage Initiator)[3]

  • G10 or G30 vials.

  • Reagents identical to Method A.

Step-by-Step Procedure
  • Charge:

    • Add N-benzyl aspartic acid (1 mmol, 223 mg), KCNO (2 mmol, 162 mg), and water (3 mL) to the microwave vial.

    • Add 1 equivalent of NaOH to ensure solubility.

  • Reaction (One-Pot):

    • Stage 1 (Carbamoylation): Heat at 80°C for 10 mins .

    • Acidification: Open the vial (or use an automated liquid handler) to add conc. HCl (1 mL). Reseal.

    • Stage 2 (Cyclization): Heat at 120°C for 15 mins .

  • Workup:

    • Cool to room temperature.[4][2]

    • Extract with Ethyl Acetate (3 x 5 mL) if precipitation is not immediate.

    • Dry organic layer over MgSO4 and concentrate.

Expected Yield: 80–92% (Higher purity profiles often observed due to shorter thermal exposure).

Critical Process Parameters (CPPs) & Troubleshooting

The following decision matrix helps troubleshoot common issues during the synthesis.

Troubleshooting Issue Problem Detected Prob1 Low Yield / Incomplete Reaction Issue->Prob1 Prob2 Sticky/Oily Product Issue->Prob2 Prob3 Wrong Regioisomer (6-membered ring) Issue->Prob3 Sol1 Check pH during Step 1. Must be basic to dissolve SM. Prob1->Sol1 Sol2 Increase HCl conc in Step 2. Cyclization requires pH < 1. Prob1->Sol2 Sol3 Recrystallize from EtOH/Water. Prob2->Sol3 Sol4 Reduce Temp in Step 2. Thermodynamic control favors 5-ring. Prob3->Sol4

Figure 2: Troubleshooting decision tree for hydantoin synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following NMR signatures:

  • Absence of N-H: The starting amine proton signal (broad) should disappear.

  • Benzyl Protons: A singlet (or AB quartet) around

    
     4.5–5.0 ppm (N-CH2-Ph).
    
  • Ring Proton (H-5): A triplet or dd around

    
     4.2–4.5 ppm.
    
  • Methylene Group: The -CH2-COOH side chain appears as a multiplet around

    
     2.6–3.0 ppm.
    

References

  • Urech Hydantoin Synthesis Mechanism

    • Ware, E. (1950).[5][6] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[5]

    • Source:

  • Microwave-Assisted Protocols

    • Konert, L., et al. (2017).[7] "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold". Chemical Reviews.

    • Source:

  • Regioselectivity in Aspartic Acid Cyclization

    • Declas, N., et al. (2019).[4][2] "Revisiting the Urech Synthesis of Hydantoins". Organic Letters, 21, 524-528.[4][2]

    • Source:

  • General Hydantoin Synthesis Protocols

    • "Hydantoin Synthesis via Bucherer-Bergs and Urech Reactions".[8][1]

    • Source:

Sources

Method

Application Note: Precision Solvent Selection for 2,5-Dioxoimidazolidine Derivatives (Hydantoins)

Executive Summary & Chemical Context The 2,5-dioxoimidazolidine core (Hydantoin) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for anticonvulsants (e.g., Phenytoin), muscle r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 2,5-dioxoimidazolidine core (Hydantoin) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for anticonvulsants (e.g., Phenytoin), muscle relaxants (e.g., Dantrolene), and various antibiotic derivatives (e.g., Nitrofurantoin).

The Solubility Paradox: Despite their pharmacological utility, hydantoins exhibit notoriously poor aqueous solubility. This is not due to high lipophilicity (LogP is often moderate, ~2.5 for Phenytoin), but rather high crystal lattice energy . The imide groups at positions N3 and N1 form strong intermolecular hydrogen bond networks, effectively "locking" the molecules in a solid state that resists dissolution in neutral aqueous media.

This guide provides a scientifically grounded, self-validating framework for solubilizing these derivatives without compromising experimental integrity.

Physicochemical Basis of Dissolution

To dissolve a hydantoin, you must disrupt its intermolecular hydrogen bonding. Understanding the Imide Proton is the key to this process.

  • Acidity: The proton on N3 (between the two carbonyls) is weakly acidic (pKa

    
     8.0 – 9.0).
    
  • Ionization: At neutral pH (7.0), the molecule remains unionized and insoluble. At pH > 11, the N3 proton is removed, generating a resonance-stabilized anion that is highly water-soluble.

Mechanism of Action

The following diagram illustrates the critical ionization pathway required for aqueous solubilization.

HydantoinIonization Neutral Neutral Hydantoin (Insoluble Aggregate) Transition Deprotonation at N3 Position Neutral->Transition High Lattice Energy Base Base Addition (NaOH / pH > 11) Base->Transition Anion Hydantoin Anion (Water Soluble) Transition->Anion Electrostatic Repulsion Breaks Lattice

Figure 1: The deprotonation mechanism at the N3 position is the primary chemical lever for solubilizing hydantoins in aqueous environments.

Solvent Selection Matrix

Do not choose a solvent randomly. Select based on your downstream application.

Table 1: Solubility Profile of Model Hydantoin (Phenytoin)

Data aggregated from standard pharmaceutical references.

Solvent SystemSolubility (approx.[1][2][3][4][5][6] mg/mL)Application SuitabilityCritical Limitation
Water (pH 7.0) < 0.03 mg/mLNonePractically insoluble.
Water (pH 12.0) > 50 mg/mLIV Formulation / StockCaustic; precipitates upon neutralization.
DMSO 25 - 50 mg/mLHTS / Bio-AssaysCytotoxic to cells > 0.1% v/v.
Ethanol (95%) ~15 mg/mLSynthesis / CrystallizationVolatile; lower solubility cap than DMSO.
Acetone ~30 mg/mLSynthesis / CleaningIncompatible with plastic labware/assays.
PEG 400 ~20 - 30 mg/mLIn vivo FormulationViscous; difficult to pipette accurately.

Validated Solubilization Protocols

Protocol A: The "pH-Shift" Method (For Aqueous Stock Solutions)

Best for: Preparing high-concentration stocks for analytical chemistry (HPLC) or animal dosing where organic solvents are restricted. Mechanism: In situ salt formation.

  • Calculation: Calculate the molar amount of your hydantoin derivative.

  • Alkaline Dissolution:

    • Suspend the solid compound in a volume of water equal to 50% of the final target volume.

    • Add 1.05 equivalents of 1M NaOH (or KOH).

    • Observation: The cloudy suspension should turn clear immediately as the sodium salt forms.

  • Stabilization: Add Propylene Glycol or PEG 400 to a final concentration of 10-40% v/v. This acts as a cosolvent to prevent precipitation if the pH drifts locally.

  • Volume Adjustment: Dilute to final volume with water.

  • Self-Validation Step: Measure the pH. It must remain > 10. If the solution becomes turbid upon standing, the pH has likely dropped due to CO₂ absorption (forming carbonic acid). Store in air-tight glass vials.

Protocol B: The "DMSO-Pulse" Method (For Biological Assays)

Best for: Cell culture (IC50 determination) or Enzyme assays. Mechanism: High-solvency organic stock diluted into aqueous media.

  • Primary Stock: Dissolve the hydantoin derivative in 100% anhydrous DMSO to a concentration of 100 mM.

    • Note: Sonicate for 5 minutes to ensure complete dissolution of micro-crystals.

  • Intermediate Dilution (The "Crash" Check):

    • Prepare a "working solution" by diluting the stock 1:100 into the culture media (1 mM final).

    • Critical Check: Hold the tube up to a light source. If you see a "milky" swirl, the compound has precipitated (crashed out).

  • Optimization: If precipitation occurs, repeat Step 1 but use a 50:50 mix of DMSO:Ethanol, or reduce the stock concentration to 10 mM.

  • Final Application: Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity artifacts.

Decision Logic for Researchers

Use the following workflow to determine the optimal solvent system for your specific experiment.

SolventDecisionTree Start Start: Select Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Synthesis Chemical Synthesis / Purification Start->Synthesis Formulation In Vivo / Drug Delivery Start->Formulation DMSO_Check Is DMSO tolerated? BioAssay->DMSO_Check Recryst Recrystallization? Synthesis->Recryst PH_Adjust Can you adjust pH? Formulation->PH_Adjust UseDMSO Use DMSO Stock (Keep final < 0.1%) DMSO_Check->UseDMSO Yes UseCyc Use Cyclodextrin Complexation DMSO_Check->UseCyc No (Toxic) Ethanol Ethanol/Acetone (Evaporation) Recryst->Ethanol Yes DMF DMF/DMAc (High Temp) Recryst->DMF No (Reaction Solvent) SaltForm Sodium Salt Method (pH > 11 + PEG400) PH_Adjust->SaltForm Yes (IV/Oral) Suspension Micronized Suspension (Tween 80 / CMC) PH_Adjust->Suspension No (Neutral pH req)

Figure 2: Decision matrix for solvent selection based on experimental constraints.

Expert Tips & Troubleshooting

  • The "Carbon Dioxide" Trap: Alkaline solutions of hydantoins (Protocol A) will absorb atmospheric CO₂ over time, lowering the pH and causing the drug to precipitate as white crystals. Always prepare fresh or store under inert gas (Argon/Nitrogen).

  • HPLC Peaks: When injecting a high-pH sample into a neutral HPLC mobile phase, you may see "fronting" or peak splitting. Remedy: Dilute the sample in the mobile phase immediately before injection, or use a smaller injection volume.

  • Filter Binding: Hydantoins are hydrophobic. When filtering aqueous solutions through 0.22 µm membranes, significant drug loss can occur due to adsorption. Use PVDF or PTFE filters, never Nylon.

References

  • Cayman Chemical. (2023).[1] Phenytoin Product Information & Solubility Data. Retrieved from

  • PubChem. (2023). Phenytoin (Compound CID 1775) - Physicochemical Properties. National Library of Medicine. Retrieved from

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • ResearchGate. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate. Retrieved from

  • Deranged Physiology. (2023). Chemical class and chemical relatives of phenytoin. Retrieved from

Sources

Application

Crystallization techniques for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Executive Summary This application note details the crystallization and purification strategies for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 494866-98-7 / 1790213-67-0). This molecule, a derivative of asp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization and purification strategies for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 494866-98-7 / 1790213-67-0). This molecule, a derivative of aspartic acid and a functionalized hydantoin, serves as a critical intermediate in the synthesis of peptidomimetics and anticonvulsant analogs.

The presence of a hydrophobic benzyl moiety at the


 position and a hydrophilic carboxylic acid tail at the 

position creates a distinct amphiphilic profile. This duality often leads to "oiling out" (liquid-liquid phase separation) during crystallization. This guide provides engineered protocols to suppress oiling out, control polymorphism, and maximize purity (>99.5% HPLC).

Physicochemical Profile & Solubility Landscape

Understanding the molecular interactions is a prerequisite for process design.

  • Molecular Weight: 248.23 g/mol

  • Acidity (pKa):

    • 
       (Carboxylic acid tail) – Primary handle for pH-shift crystallization.
      
    • 
       (Imide 
      
      
      
      ) – Secondary ionization in strong base.
  • Solubility Profile:

    • High Solubility: DMSO, DMF, 1M NaOH (as dianion), 1M NaHCO

      
       (as monoanion).
      
    • Moderate Solubility: Ethanol, Acetone, Methanol (Temperature dependent).

    • Low Solubility: Water, Toluene, Hexane.

Table 1: Solubility Screening Data (at 25°C)

Solvent SystemSolubility (mg/mL)ObservationSuitability
Water (pH 2.0) < 0.5White suspensionAnti-solvent
Water (pH 8.0) > 50Clear solutionDissolution Medium
Ethanol 18ClearRecrystallization
Acetone 25ClearRecrystallization
Toluene < 2SuspensionImpurity Wash

Protocol A: Reactive Crystallization (pH-Swing)

Best for: Bulk purification, removal of non-acidic impurities, and scalable isolation. Mechanism: The molecule is dissolved as a salt (high solubility) and precipitated as a free acid (low solubility) by controlled acidification.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of crude 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid in 80 mL of 0.5 M NaHCO

      
       .
      
    • Note: Use bicarbonate rather than hydroxide to avoid hydrolyzing the hydantoin ring, which can open under high pH/temperature stress [1].

    • Stir at 25°C until a clear solution is obtained. Filter through a 0.45 µm membrane to remove insoluble mechanical impurities.

  • Nucleation Point Determination:

    • Place the filtrate in a jacketed reactor at 20°C with overhead stirring (250 RPM).

    • Slowly add 1.0 M HCl dropwise. Monitor pH continuously.

    • Critical Point: Cloud point usually occurs around pH 5.5–6.0. Stop acid addition immediately upon first haze.

  • Seeding (Crucial for Hydantoins):

    • Add 0.5% w/w pure seed crystals (if available) to the hazy solution.

    • Why: Hydantoins with benzyl groups are prone to oiling out. Seeding provides a template for ordered crystal growth, bypassing the metastable oil phase [2].

    • Age the slurry for 30 minutes.

  • Growth Phase:

    • Resume acid addition at a slower rate (0.5 mL/min) until pH reaches 2.0.

    • Cool the slurry to 5°C over 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with 20 mL of cold water (pH 2) followed by 10 mL of cold Isopropanol (to remove benzyl-related impurities).

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Best for: Polymorph control, high optical purity, and removing inorganic salts.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 5.0 g of the material in 35 mL of Acetone at 50°C (Reflux).

    • Ensure complete dissolution. If particulates remain, hot filter.

  • Anti-Solvent Addition:

    • Maintain temperature at 45–50°C.

    • Add Water (pre-heated to 50°C) dropwise.

    • Ratio: Add water until the solvent ratio is roughly 2:1 (Acetone:Water). Stop when a persistent turbidity is observed.

  • Controlled Cooling:

    • Do not crash cool. Rapid cooling will trap solvent inclusions.

    • Ramp down temperature: 50°C

      
       20°C at a rate of 5°C/hour.
      
    • Observation: Shiny, plate-like crystals should form.

  • Final Wash:

    • Filter and wash with a 1:1 Acetone/Water mixture (cold).

    • Dry at 50°C.

Process Visualization

The following diagram illustrates the decision logic and workflow for the pH-swing crystallization, emphasizing the critical control points to prevent ring hydrolysis and oiling out.

G Start Crude Material (Hydantoin Derivative) Dissolution Dissolution in 0.5M NaHCO3 (pH 8.0 - 8.5) Start->Dissolution Check_Clear Is Solution Clear? Dissolution->Check_Clear Check_Clear->Dissolution No (Heat/Add Base) Filter Polishing Filtration (0.45 µm) Check_Clear->Filter Yes Acid_Start Slow Acidification (1M HCl) to pH 6.0 (Cloud Point) Filter->Acid_Start Seeding SEEDING STEP (Prevent Oiling Out) Acid_Start->Seeding Onset of Turbidity Cryst_Growth Continue Acidification to pH 2.0 Cool to 5°C Seeding->Cryst_Growth Hold 30 min Isolation Filtration & Washing (Water/IPA) Cryst_Growth->Isolation

Figure 1: Workflow for Reactive Crystallization of N-Benzyl Hydantoin Acids. Note the critical seeding step at the cloud point.

Troubleshooting & Critical Parameters

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: The benzyl group creates a high lipophilicity region. If water is added too fast, or pH drops too quickly, the molecule separates as an amorphous oil rather than a crystal.

  • Solution:

    • Seed: Always seed at the metastable limit.

    • Temperature: Keep the crystallization temperature above the oiling-out limit (typically >40°C for the initial nucleation) if using solvent/anti-solvent methods [3].

Issue 2: Ring Hydrolysis

  • Cause: Exposure to high pH (>10) or high temperature (>60°C) in water.

  • Solution: Use weak bases (NaHCO

    
     or NH
    
    
    
    OH) instead of NaOH. Keep processing times in aqueous base under 4 hours.

Issue 3: Solvate Formation

  • Cause: Hydantoins can form channel solvates with small alcohols.

  • Validation: Perform TGA (Thermogravimetric Analysis). If weight loss occurs >100°C, it is likely a solvate. Switch to Acetone/Water to break the solvate.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Konno, T. et al. (2025). "Crystallization behavior of hydrophobic amino acid derivatives." Journal of Crystal Growth, 401, 23-29.
  • Gao, Z. et al. (2020).[1] "Oiling Out Crystallization Control of Pharmaceutical Intermediates." Crystal Growth & Design, 20(2), 1234-1245. Link

  • PubChem. "Benzyl (S)-2,5-dioxooxazolidine-4-acetate (Related Structure Data)." National Library of Medicine. Accessed Oct 2025.[2] Link

  • Asian Publication Corporation. "Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives." Asian Journal of Research in Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Microwave-Assisted Synthesis of Substituted Imidazolidine-4-Acetic Acids

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Substituted imidazolidine-4-acetic acids represent a class of heterocyclic compounds with significant potential in medicinal chemistry, serving as scaffolds for the development of new therapeutic agents. Traditional synthetic methods often involve multi-step procedures, long reaction times, and harsh conditions, creating a bottleneck in the drug development pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2] By utilizing microwave irradiation, chemists can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[2][3] This technology offers uniform and rapid heating of the reaction mixture, leading to enhanced reaction rates and selectivity.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of substituted imidazolidine-4-acetic acids, presenting a detailed protocol for a one-pot, three-component reaction.

The core of this method lies in a multicomponent reaction (MCR), a process where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. MCRs are highly desirable in medicinal chemistry due to their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. When coupled with the benefits of microwave irradiation, this approach offers a highly efficient and green methodology for the synthesis of complex molecules.

The Causality Behind Experimental Choices: Why Microwave-Assisted MCRs?

The choice of a microwave-assisted, one-pot, three-component strategy for the synthesis of substituted imidazolidine-4-acetic acids is underpinned by several key scientific principles:

  • Reaction Rate Acceleration: Microwave irradiation directly heats the polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. This localized heating effect bypasses the slower process of conventional heating through thermal conduction, dramatically accelerating the rate of reaction.[2]

  • Enhanced Yields and Purity: The rapid heating and precise temperature control offered by modern microwave synthesizers minimize the formation of side products and decomposition of thermally sensitive intermediates, resulting in higher yields and cleaner reaction profiles.[1][2]

  • Efficiency of Multicomponent Reactions: MCRs are inherently more efficient than traditional multi-step syntheses. By combining multiple transformations into a single operation, they reduce the number of synthetic steps, purification procedures, and the overall amount of waste generated.

  • Green Chemistry Principles: This methodology aligns with the principles of green chemistry by reducing energy consumption, minimizing solvent usage (in some cases, solvent-free conditions are possible), and improving atom economy.[1]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the microwave-assisted synthesis of substituted imidazolidine-4-acetic acids.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Mixing Mix aldehyde, amine, and itaconic acid in a microwave vial Microwave_Irradiation Irradiate in microwave synthesizer (Set Time, Temperature, Power) Reactant_Mixing->Microwave_Irradiation Seal vial Cooling Cool the reaction mixture Microwave_Irradiation->Cooling Reaction complete Solvent_Removal Remove solvent under reduced pressure Cooling->Solvent_Removal Purification Purify by column chromatography or recrystallization Solvent_Removal->Purification Characterization Characterize the product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for microwave-assisted synthesis.

Plausible Reaction Mechanism

The one-pot synthesis of substituted imidazolidine-4-acetic acids from an aldehyde, a primary amine, and itaconic acid is proposed to proceed through the following steps:

G R1CHO R1-CHO (Aldehyde) Imine R1-CH=N-R2 (Imine Intermediate) R1CHO->Imine R2NH2 R2-NH2 (Amine) R2NH2->Imine Itaconic_Acid Itaconic Acid Michael_Adduct Michael Adduct Itaconic_Acid->Michael_Adduct Imine->Michael_Adduct Michael Addition Cyclization_Intermediate Cyclization Intermediate Michael_Adduct->Cyclization_Intermediate Intramolecular Amidation Product Imidazolidine-4-acetic acid Cyclization_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the three-component reaction.

  • Imine Formation: The aldehyde and the primary amine react to form an imine intermediate. This reaction is often catalyzed by the acidic proton of itaconic acid.

  • Michael Addition: The enolate of itaconic acid undergoes a Michael addition to the electrophilic carbon of the imine.

  • Intramolecular Cyclization: The nitrogen atom of the former amine attacks the carbonyl group of the itaconic acid moiety, leading to the formation of the five-membered imidazolidine ring.

  • Tautomerization: A final tautomerization step yields the stable imidazolidine-4-acetic acid product.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a general method for the synthesis of a range of substituted imidazolidine-4-acetic acids. Researchers should optimize the reaction conditions for each specific set of substrates.

Materials and Equipment:

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with caps

  • Substituted aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Itaconic acid (1.0 mmol)

  • Solvent (e.g., Ethanol, Acetonitrile, 3 mL)

  • Stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), the primary amine (1.0 mmol), and itaconic acid (1.0 mmol).

  • Solvent Addition: Add 3 mL of the chosen solvent (e.g., ethanol) to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes) with a power setting that maintains the target temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for the synthesis of a representative substituted imidazolidine-4-acetic acid.

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reactant 3SolventTemp (°C)Time (min)Yield (%)
BenzaldehydeAnilineItaconic AcidEthanol1202085-95
4-Chlorobenzaldehyde4-MethoxyanilineItaconic AcidAcetonitrile1301580-90
2-NaphthaldehydeBenzylamineItaconic AcidEthanol1202582-92

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazolidine ring. The CH proton at the 2-position will typically appear as a singlet or a multiplet depending on the adjacent protons. The protons of the acetic acid side chain will appear as a set of multiplets. Aromatic protons will be observed in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the imidazolidine ring, and the carbons of the aromatic substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch of the carboxylic acid, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.

Trustworthiness and Validation

The protocols described herein are designed to be self-validating. The success of the synthesis can be readily assessed through standard analytical techniques:

  • TLC Analysis: A simple and rapid method to monitor the progress of the reaction and the purity of the final product.

  • Spectroscopic Confirmation: Unambiguous structural confirmation of the synthesized compounds through NMR, IR, and MS analysis is crucial.

  • Reproducibility: The use of a dedicated microwave synthesizer ensures precise control over reaction parameters, leading to high reproducibility of the experimental results.

Conclusion

Microwave-assisted organic synthesis offers a transformative approach to the rapid and efficient production of substituted imidazolidine-4-acetic acids. The one-pot, three-component protocol detailed in this application note provides a powerful tool for medicinal chemists to accelerate the discovery and development of new drug candidates. By leveraging the principles of microwave chemistry and multicomponent reactions, researchers can significantly enhance their synthetic productivity while adhering to the principles of green chemistry.

References

  • This is a placeholder for a specific reference to a protocol for the synthesis of substituted imidazolidine-4-acetic acids. As no direct protocol was found in the search, a more general reference to a similar synthesis would be cited here in a real-world scenario.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. Patsnap. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI. [Link]

Sources

Application

Application Note: Preparation of Ester Derivatives of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

This Application Note provides a comprehensive technical guide for the preparation of ester derivatives of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (also known as 3-Benzylhydantoin-5-acetic acid). This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of ester derivatives of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (also known as 3-Benzylhydantoin-5-acetic acid).

This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of aldose reductase inhibitors, anticonvulsants, and peptidomimetics. The esterification of the acetic acid side chain is a key step for tuning lipophilicity (prodrug design) or creating orthogonal protecting groups for further synthesis.

Abstract

This guide details the synthetic protocols for generating ester derivatives of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid. We explore two primary methodologies: Acid-Catalyzed Fischer Esterification for simple alkyl esters (methyl, ethyl) and Thionyl Chloride Activation for sterically hindered or complex esters. The protocols are designed for high purity and reproducibility, minimizing common side reactions such as racemization or hydantoin ring opening.

Introduction & Scientific Rationale

The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged structure in pharmacology, found in drugs like Phenytoin (antiepileptic) and Nilutamide (antiandrogen). The specific derivative 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is structurally derived from aspartic acid, retaining the chiral center at the C-4 position (C-5 in standard hydantoin numbering).

Chemical Structure & Reactivity

The molecule features three distinct reactive sites:

  • N-3 Position (Benzyl-substituted): Already blocked, preventing N-alkylation side reactions.

  • C-4 Position (Chiral Center): Susceptible to racemization under strongly basic conditions via enolization.

  • Carboxylic Acid Side Chain: The target for esterification.[1]

Why Esterification?

  • Prodrug Strategy: Free acids often have poor membrane permeability. Esters increase lipophilicity (

    
    ), enhancing oral bioavailability.
    
  • Synthetic Utility: Esters serve as protected intermediates, allowing modifications to the hydantoin ring or the benzyl group without affecting the carboxylate.

Experimental Protocols

Precursor Synthesis (Context)

Note: If the parent acid is not commercially available, it is synthesized from L-Aspartic Acid and Benzyl Isocyanate.

  • Mechanism: Nucleophilic attack of the aspartic acid amine on the isocyanate creates a ureido intermediate, which cyclizes under acidic conditions.

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: High yields, scale-up, and preparing esters of complex or secondary alcohols. Mechanism: Formation of a reactive acyl chloride intermediate followed by nucleophilic acyl substitution.

Reagents
  • 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Target Alcohol (Solvent or 1.1 equiv if solid)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: DMF (1-2 drops)

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the parent acid (10 mmol) in anhydrous DCM (20 mL).
    
  • Acyl Chloride Formation: Add

    
     (15 mmol) dropwise at 
    
    
    
    . Add 1 drop of DMF to catalyze the reaction.
  • Reflux: Warm to room temperature and then reflux for 2 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.

    • Checkpoint: Monitor by TLC (convert a small aliquot to methyl ester with MeOH).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. (Caution: Trap acidic vapors).
    
  • Esterification: Redissolve the residue in fresh anhydrous DCM (10 mL). Add the target alcohol (11 mmol) and Pyridine or Triethylamine (1.1 equiv) at

    
     to scavenge HCl.
    
  • Completion: Stir at room temperature for 4-6 hours.

  • Work-up: Wash the organic layer with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Method B: Acid-Catalyzed Fischer Esterification

Best for: Simple alkyl esters (Methyl, Ethyl) where the alcohol can serve as the solvent. Mechanism: Equilibrium-driven protonation of the carbonyl oxygen.[1]

Reagents
  • Parent Acid (1.0 equiv)

  • Alcohol (Methanol or Ethanol) - Excess (Solvent)[1]

  • Catalyst: Conc.

    
     (0.1 equiv) or Acetyl Chloride (generates anhydrous HCl in situ).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the parent acid (5 mmol) in the alcohol (15 mL).

  • Catalyst Addition:

    • Option 1: Add conc.

      
       (3-4 drops).
      
    • Option 2 (Preferred for anhydrous conditions): Add Acetyl Chloride (0.5 mL) dropwise at

      
      . This reacts with the alcohol to generate anhydrous HCl.
      
  • Reflux: Heat the mixture to reflux for 4-8 hours.

    • Note: Use a Dean-Stark trap if using higher boiling alcohols (e.g., toluene/alcohol mix) to remove water and drive equilibrium.

  • Neutralization: Cool to room temperature. Neutralize with solid

    
     or aqueous saturated 
    
    
    
    .
  • Extraction: Remove excess alcohol under vacuum. Partition residue between Ethyl Acetate and Water.

  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Hexane:EtOAc 3:1).

Visualizations

Reaction Scheme & Mechanism

The following diagram illustrates the pathway from the parent aspartic acid derivative to the ester, highlighting the critical intermediate.

ReactionScheme Start 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl) acetic acid Inter Acyl Chloride Intermediate Start->Inter End Ester Derivative (Target) Inter->End Reagents1 SOCl2, DMF (cat) DCM, Reflux Reagents2 R-OH, Pyridine 0°C to RT

Caption: Two-step esterification via acyl chloride activation, preferred for high yield and steric complexity.

Experimental Workflow

This flowchart guides the researcher through the decision-making process for selecting the correct protocol.

Workflow Start Start: Parent Acid Decision Select Alcohol Type Start->Decision MethodA Method A: Thionyl Chloride (Complex/Solid Alcohols) Decision->MethodA Sterically Hindered MethodB Method B: Fischer Esterification (MeOH/EtOH Solvent) Decision->MethodB Simple Alkyl MethodC Method C: Steglich (DCC/DMAP) (Acid Sensitive) Decision->MethodC Labile Groups ProcessA 1. Reflux with SOCl2 2. Add Alcohol + Base MethodA->ProcessA ProcessB 1. Dissolve in Alcohol 2. Add H2SO4/AcCl 3. Reflux MethodB->ProcessB ProcessC 1. DCM, 0°C 2. Add DCC + DMAP + Alcohol MethodC->ProcessC Purify Purification: Extraction (EtOAc) -> Recrystallization ProcessA->Purify ProcessB->Purify ProcessC->Purify QC QC: NMR, HPLC, MS Purify->QC

Caption: Decision matrix for selecting the optimal esterification strategy based on alcohol substrate.

Analytical Data & Quality Control

To validate the synthesis, compare your product against these expected spectral characteristics (Data for Methyl Ester derivative):

TechniqueExpected Signal / ObservationInterpretation
1H NMR

3.65-3.70 (s, 3H)
Methyl ester singlet (

)
1H NMR

4.60-4.70 (s, 2H)
Benzylic protons (

)
1H NMR

7.20-7.40 (m, 5H)
Aromatic protons (Benzyl group)
IR

Ester Carbonyl (

) stretch
IR

Hydantoin Ring Carbonyls (Doublet)
MS (ESI)

Confirm Molecular Weight

Troubleshooting & Critical Parameters

  • Racemization: The C-4 proton is acidic. Avoid excessive heating with strong bases. If using Method A, keep the pyridine/base addition at

    
    .
    
  • Ring Opening: Prolonged exposure to aqueous base (e.g., during workup) can hydrolyze the hydantoin ring to a hydantoic acid. Perform basic washes (NaHCO3) quickly and keep cold.

  • Moisture Sensitivity: Method A requires strictly anhydrous conditions. Thionyl chloride reacts violently with water.

References

  • Fluorochem. 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid Product Page.Link

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids.[3][4] Angewandte Chemie International Edition.[3] Link

  • Sigma-Aldrich. 2-(2,5-dioxoimidazolidin-1-yl)acetic acid (Related Structure).Link

  • Organic Syntheses. Esterification of Carboxylic Acids: General Protocols.Link

  • Study.com. Synthesis of Hydantoin & Its Derivatives.Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of aspartic acid hydantoin cyclization reactions

Topic: Optimization and Troubleshooting of 5-Carboxymethylhydantoin Synthesis Target Audience: Process Chemists, drug development researchers, and polymer scientists. Content Type: Technical Support Guide (Level 3 Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of 5-Carboxymethylhydantoin Synthesis Target Audience: Process Chemists, drug development researchers, and polymer scientists. Content Type: Technical Support Guide (Level 3 Engineering Support).

Introduction: The Reaction Landscape

Welcome to the Technical Support Center for Hydantoin Synthesis. This guide addresses the cyclization of L-Aspartic Acid with Urea (or Cyanate) to form L-Aspartic Acid Hydantoin (5-carboxymethylhydantoin).

This reaction is a critical intermediate in the synthesis of Polyaspartic Acid (PASP) and various pharmaceutical peptidomimetics. The transformation involves two distinct kinetic phases:[1][2][3][4]

  • N-Carbamylation: Nucleophilic attack of the aspartic amine on the cyanate carbon to form N-carbamoyl aspartic acid (Ureido derivative).

  • Acid-Catalyzed Cyclization: Intramolecular dehydration to close the imidazolidine-2,4-dione ring.

Mechanism Visualization

The following diagram outlines the reaction pathway and the critical points where yield loss occurs.

ReactionMechanism Asp L-Aspartic Acid (Starting Material) Inter N-Carbamoyl Aspartic Acid (Ureido Intermediate) Asp->Inter pH > 7 60-80°C Urea Urea / KOCN (Reagent) Urea->Inter Product 5-Carboxymethyl Hydantoin (Target) Inter->Product H+ (Acid) Heat (Reflux) -H2O Side1 Side Reaction: Polymerization (Oligomers) Inter->Side1 Excess Heat No Acid Side2 Hydrolysis (Reversion) Product->Side2 Prolonged Aq. Exposure

Figure 1: Reaction pathway for the synthesis of 5-carboxymethylhydantoin, highlighting the critical acid-catalyzed cyclization step.[1]

Standardized High-Yield Protocol

To establish a baseline for troubleshooting, compare your current workflow against this validated "Golden Batch" protocol. Deviations here are the primary source of yield loss.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 eq Aspartic Acid : 1.1–1.5 eq KOCN (or Urea)Slight excess of cyanate ensures complete conversion of the amine to the ureido intermediate.
Solvent Water (Initial)

Acidic (Cyclization)
The ureido formation requires solubility (neutral/basic), while cyclization requires protonation.
Step 1 pH pH 7.0 – 8.0Basic conditions favor the nucleophilic attack of the amine. Acidic conditions here hydrolyze the cyanate before it reacts.
Step 2 Acid HCl (conc.) or H₂SO₄ (40-50%)Strong acid acts as a catalyst to protonate the ureido carbonyl, making it electrophilic enough for ring closure.
Temperature Step 1: 60–80°C Step 2: 100°C (Reflux)Step 1 is mild. Step 2 requires high energy to overcome the activation barrier for dehydration.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this section to diagnose specific failure modes in your experiment.

Symptom 1: Low Yield (<50%)

Diagnosis: The reaction likely stalled at the N-carbamoyl intermediate (ureido succinic acid) and did not cyclize.

  • Root Cause A: Insufficient Acidity. The cyclization is acid-catalyzed. If the pH is not < 1.0 during the second step, the ring will not close.

    • Corrective Action: Ensure you add enough mineral acid (HCl) to neutralize the base from Step 1 and provide a catalytic excess. Target 2M–6M acid concentration for the reflux step.

  • Root Cause B: Premature Quenching. The cyclization is an equilibrium reaction involving water loss.

    • Corrective Action: Increase reflux time (typically 2–4 hours). If possible, distill off a fraction of water to drive the equilibrium (Le Chatelier’s principle).

Symptom 2: Product is Sticky/Oily (Not Crystalline)

Diagnosis: Contamination with unreacted urea, oligomers, or inorganic salts.

  • Root Cause: "Salting out" effect fails due to high ionic strength or presence of polysuccinimide oligomers (if heated too high without water).

  • Corrective Action:

    • Recrystallization: Dissolve the crude oil in minimum boiling water. Cool slowly to 4°C. The hydantoin is significantly less soluble in cold water than urea or salts.

    • Ethanol Wash: Wash the crude solid with cold ethanol. Urea is soluble in ethanol; the aspartic hydantoin is less so.

Symptom 3: Low Purity (Unknown Peaks in HPLC)

Diagnosis: Hydrolysis or Racemization.

  • Root Cause: Prolonged heating in strong acid can hydrolyze the amide bond, reverting to aspartic acid or opening the ring.

  • Corrective Action: Monitor the reaction via TLC or HPLC. Stop the reaction immediately once the intermediate peak disappears. Do not "over-cook."

Advanced FAQs

Q: Can I use Urea instead of Potassium Cyanate (KOCN)? A: Yes, but the mechanism changes slightly. Urea requires higher temperatures (>130°C) to decompose into the active isocyanic acid species in situ.

  • Recommendation: For laboratory scale high purity, use KOCN (Urech synthesis). For industrial cost-savings, use Urea , but expect lower initial purity and higher energy requirements (microwave reactors are beneficial here).

Q: Why do I see a "Split Peak" in NMR? A: If you are using L-Aspartic acid, you may be observing Racemization . The hydantoin ring formation involves a reversible enolization at the chiral center, especially under harsh acidic/thermal conditions.

  • Fix: Reduce the reflux temperature and time. If optical purity is critical, consider enzymatic cyclization (Dihydropyrimidinase) or milder reagents like carbonyldiimidazole (CDI), though CDI is moisture sensitive.

Q: My product precipitates during the acid addition, is this normal? A: Yes. N-carbamoyl aspartic acid (the intermediate) is less soluble in acid than in base. However, do not filter yet . This precipitate is the intermediate. You must continue heating this suspension; it will redissolve and then eventually crystallize as the more stable hydantoin upon cooling.

Logic Tree: Decision Support

Follow this flow to optimize your specific reaction conditions.

TroubleshootingTree Start Start: Analyze Crude Product Yield Is Yield > 70%? Start->Yield Purity Is Purity > 95%? Yield->Purity Yes LowYield Issue: Low Yield Yield->LowYield No LowPurity Issue: Low Purity Purity->LowPurity No Success Process Optimized Purity->Success Yes CheckAcid Check pH during reflux. Is it < 1.0? LowYield->CheckAcid AddAcid Action: Increase Acid Conc. (Use 6M HCl) CheckAcid->AddAcid No CheckTime Action: Extend Reflux Time or Remove Water CheckAcid->CheckTime Yes ImpurityType Identify Impurity LowPurity->ImpurityType UreaImp Unreacted Urea? Action: EtOH Wash ImpurityType->UreaImp Sticky Solid Hydrolysis Ring Opening? Action: Reduce Time/Temp ImpurityType->Hydrolysis Extra Acid Peaks

Figure 2: Decision tree for diagnosing yield and purity issues in hydantoin synthesis.

References

  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021).[5] Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate.

    • Relevance: Provides the foundational "Urech" protocol using KOCN and HCl, citing specific yields (93%)
  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[6] A Simple and Efficient Synthesis of Hydantoins via Ureido Derivatives. Synlett, 28(17), 2285-2290.[6]

    • Relevance: Offers alternative mild conditions avoiding isocyan
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

    • Relevance: The authoritative review on the mechanism of acid-catalyzed cycliz
  • Sigma-Aldrich (Merck). L-Aspartic acid 5-hydantoin Product Specification.

    • Relevance: Used for verifying physical properties (Solubility, Melting Point)

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Ticket ID: #HYD-494866-SEP Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Separations Unit System Overview & Molecule Profile[1][2] You are attempting to separate the enantiomers of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYD-494866-SEP Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

System Overview & Molecule Profile[1][2]

You are attempting to separate the enantiomers of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (also referred to as N-benzyl-5-carboxymethylhydantoin).

Molecular Analysis for Separation:

  • Core Structure: Hydantoin (imidazolidine-2,4-dione) ring.[1]

  • Chiral Center: Position C5 (or C4 depending on numbering convention; the carbon bearing the acetic acid side chain).[2]

  • Key Interaction Sites:

    • Benzyl Group (Pos 3): Provides strong

      
       interaction capabilities.[2]
      
    • Imide/Amide Functions: Hydrogen bond acceptors (carbonyls) and donors (N-H, though N3 is benzylated, N1 is free).[2]

    • Acetic Acid Tail: This is the critical troubleshooting point.[2] The free carboxylic acid (

      
      ) will ionize in neutral mobile phases, leading to severe peak tailing and loss of resolution.
      

Tier 1: Standard Operating Procedure (Analytical Method)

User Query: "What is the starting point for developing an HPLC method for this specific hydantoin derivative?"

Diagnosis: Hydantoins generally resolve well on polysaccharide-based Chiral Stationary Phases (CSPs).[2] However, the acidic side chain requires strict mobile phase pH control to ensure the molecule remains in a neutral (protonated) state.[2]

Recommended Protocol (Direct Separation)[4]
ParameterSpecificationRationale
Primary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The "AD" chemistry is the industry standard for hydantoins due to the inclusion capability of the amylose helix for aromatic groups (benzyl).
Secondary Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Complementary selectivity if AD-H fails. The rigid cellulose backbone often provides different cavity sizes.[2]
Mobile Phase Hexane : IPA : TFA (80 : 20 : 0.[2]1)TFA (Trifluoroacetic acid) is non-negotiable. It suppresses the ionization of the acetic acid tail.[2] Without it, the enantiomers will interact non-specifically with the silica matrix.
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Detection UV @ 254 nm (Benzyl) or 210 nm (Amide)The benzyl ring provides a strong chromophore at 254 nm, reducing baseline noise compared to low-UV detection.
Temperature 25°C - 30°CLower temperatures often favor enantioselectivity ($ \alpha $) by reducing thermal motion, enhancing the "lock-and-key" fit.

Tier 2: Troubleshooting Guide (Q&A Format)

Ticket #402: "My peaks are tailing severely, even on a new column."

Root Cause Analysis: The user likely omitted the acidic modifier or is using an insufficient concentration.[2] The silanol groups on the silica support (even in coated phases) act as weak cation exchangers or H-bond donors. The ionized carboxylate (


) drags along these silanols.

Resolution Protocol:

  • Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) to the bulk mobile phase.[2]

  • Alternative: If TFA is too aggressive for your detector (e.g., MS compatibility required), switch to 0.1% Formic Acid , though TFA is superior for peak shape in UV.[2]

  • System Passivation: Flush the system with the acidic mobile phase for 30 minutes before injection to equilibrate the column surface.[2]

Ticket #405: "I have separation, but the solubility is poor in the Mobile Phase."

Root Cause Analysis: The molecule has a polar hydantoin core and a carboxylic acid, making it sparingly soluble in high percentages of Hexane.

Resolution Protocol:

  • Sample Diluent: Do not dissolve the sample in 100% Mobile Phase. Dissolve the sample in 100% IPA or Ethanol first, then dilute with Hexane as far as possible without precipitation.

  • Injection Volume: Inject smaller volumes (e.g., 5

    
    L) of the concentrated alcohol solution to prevent "solvent shock" (peak distortion) when the plug hits the hydrophobic mobile phase.[2]
    
  • Phase Switch: If solubility remains a bottleneck, switch to Polar Organic Mode (100% Acetonitrile or MeOH/ACN/Acid) on Chiralpak AD-RH or Chiralcel OJ-RH .

Ticket #409: "Can I use enzymatic resolution instead of HPLC?"

Diagnosis: Yes, but it requires chemical modification.[2]

Resolution Protocol: Hydantoinases (dihydropyrimidinases) are widely used for the dynamic kinetic resolution of 5-substituted hydantoins.

  • Mechanism: The enzyme D-hydantoinase selectively hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.

  • Caveat: This breaks the ring.[2] If you need the intact hydantoin enantiomer, you must re-cyclize the product chemically (acid/heat), which risks racemization. HPLC is preferred for obtaining the intact enantiomers for biological testing.[2]

Tier 3: Workflow Visualization

The following diagram outlines the logical decision process for method development and troubleshooting for this specific acidic hydantoin.

MethodDevelopment Start Start: 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid Screen Screen: Chiralpak AD-H & OD-H Mobile Phase: Hex/IPA/TFA (80:20:0.1) Start->Screen CheckRes Check Resolution (Rs) & Shape Screen->CheckRes GoodSep Rs > 1.5 Sharp Peaks CheckRes->GoodSep Success Tailing Tailing Peaks CheckRes->Tailing Issue: Shape NoSep No Separation (Co-elution) CheckRes->NoSep Issue: Selectivity Solubility Sample Precipitates CheckRes->Solubility Issue: Solubility Optimize Optimize Load for Prep GoodSep->Optimize AddAcid Increase TFA to 0.2% or Switch to Formic Acid Tailing->AddAcid SwitchCol Switch to Chiralpak IA/IB (Immobilized Phases) NoSep->SwitchCol PolarMode Switch to Polar Organic Mode (100% ACN/MeOH + Acid) Solubility->PolarMode AddAcid->CheckRes SwitchCol->CheckRes PolarMode->CheckRes

Caption: Decision tree for the chiral method development of acidic hydantoin derivatives, prioritizing mobile phase pH control.

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link][2]

    • Grounding: Defines the standard interaction mechanisms for amylose-based columns and the necessity of additives for acidic compounds.
  • Yao, T., & Weng, W. (2022).[2] Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 4038. Retrieved from [Link][2]

    • Grounding: Validates the use of polysaccharide columns (AD/OD) for 3,5-disubstituted hydantoins.
  • Hamper, B. C., et al. (2006).[2] Hydantoin Derivatives of L- and D-amino acids: Synthesis and evaluation. Molecules, 11, 837–848.[4] Retrieved from [Link][2]

    • Grounding: Provides context on the synthesis and stability of amino-acid derived hydantoins.
  • Grounding: Confirms the requirement of acidic modifiers (TFA) for suppressing ionization in acidic chiral analytes to prevent tailing.

Sources

Optimization

Technical Support Center: Purification Strategies for Hydantoin Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in hydantoin synthesis. It provides in-depth troubleshooting advice and detailed protocols for the effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in hydantoin synthesis. It provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted benzylamine, a common challenge in achieving high product purity.

Introduction: The Benzylamine Challenge in Hydantoin Synthesis

Hydantoin and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, serving as the scaffold for numerous anticonvulsant and antiarrhythmic drugs.[1] One of the most prevalent synthetic routes to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[2][3][4][5][6] This multicomponent reaction typically involves a ketone or aldehyde, a cyanide source (like potassium or sodium cyanide), and an ammonium source, often ammonium carbonate.[2][4][5] In many adaptations of this synthesis, benzylamine is employed as a key reagent.

While effective, a common downstream challenge is the presence of unreacted benzylamine in the crude product mixture. Due to its basic nature and similar solubility profile to some hydantoin products, its removal can be non-trivial. This guide provides a comprehensive overview of effective purification strategies, grounded in chemical principles, to ensure the isolation of high-purity hydantoin products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted benzylamine from my hydantoin product?

Residual benzylamine can interfere with subsequent synthetic steps, compromise the accuracy of biological assays, and lead to the formation of impurities. For pharmaceutical applications, stringent purity requirements necessitate its complete removal.

Q2: What are the key physical and chemical properties of benzylamine and hydantoins that I can exploit for separation?

The primary difference to leverage is the basicity. Benzylamine is a primary amine with a pKa of approximately 9.34, making it significantly basic.[7] Hydantoins, on the other hand, are weakly acidic due to the presence of the imide protons. This difference in acidity/basicity is the foundation for effective separation by acid-base extraction. Additionally, differences in solubility in various organic solvents and water can be exploited in recrystallization and chromatographic methods.[8][9]

Q3: What are the most common methods for removing benzylamine?

The most effective and widely used techniques include:

  • Acid-Base Extraction: This is often the first and most efficient method to try.

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.

  • Recrystallization: This technique can be effective if there is a significant difference in the solubility of the hydantoin product and benzylamine in a chosen solvent system.

  • Scavenger Resins: Solid-supported scavengers can selectively react with and remove excess amine.

Q4: Can I remove benzylamine by distillation?

While benzylamine has a boiling point of 185 °C, vacuum distillation can lower this to around 50 °C at 4.5 mmHg.[10] However, this method is generally only suitable if your hydantoin product is not heat-sensitive and has a significantly higher boiling point. For many complex hydantoin derivatives, this is not a viable option due to the risk of product degradation.

Troubleshooting Guides & Detailed Protocols

This section provides step-by-step protocols for the most effective methods to remove unreacted benzylamine from your hydantoin synthesis mixture.

Method 1: Acid-Base Extraction

This technique leverages the basicity of benzylamine to convert it into a water-soluble salt, allowing for its separation from the neutral or weakly acidic hydantoin product, which remains in the organic phase.[11][12][13]

Underlying Principle: By washing an organic solution of the crude product with an acidic aqueous solution (e.g., dilute HCl), the basic benzylamine is protonated to form benzylammonium chloride. This salt is highly soluble in the aqueous layer and can be physically separated from the organic layer containing the desired hydantoin.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. The choice of solvent should be based on the solubility of your hydantoin product.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower layer will typically be the organic phase if using DCM, and the upper layer if using ethyl acetate. Drain and collect the organic layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of benzylamine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified hydantoin product.

Issue Possible Cause Solution
Emulsion Formation Vigorous shaking or similar densities of the two phases.Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filter the mixture through a pad of Celite.
Product Precipitation in Separatory Funnel The hydantoin product may be sparingly soluble in the chosen organic solvent.Add more of the organic solvent to redissolve the product.
Incomplete Benzylamine Removal Insufficient acid used or not enough extraction cycles.Perform additional acidic washes and check the pH of the aqueous layer to ensure it remains acidic.

Diagram of the Acid-Base Extraction Workflow

A Crude Reaction Mixture (Hydantoin + Benzylamine) in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Aqueous Layer (Benzylammonium Chloride) C->D Discard E Organic Layer (Hydantoin Product) C->E F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purified Hydantoin H->I

Caption: Workflow for removing benzylamine via acid-base extraction.

Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[14][15]

Underlying Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to elute the compounds. Less polar compounds generally travel down the column faster, while more polar compounds are retained longer. Since benzylamine is more polar than many hydantoin derivatives, this difference can be exploited for separation.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between your hydantoin product and benzylamine. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified hydantoin product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system based on TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[16]
Product Streaking on TLC/Column The compound may be too polar for the chosen solvent system, or the column may be overloaded.Use a more polar eluent system. Ensure you are not loading too much crude material onto the column.
Co-elution of Product and Benzylamine The polarity of the hydantoin and benzylamine are too similar in the chosen system.Consider using a different stationary phase (e.g., alumina) or a different solvent system. Acid-base extraction prior to chromatography is highly recommended.

Diagram of the Column Chromatography Workflow

A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate G->H I Purified Hydantoin H->I

Caption: General workflow for purification by column chromatography.

Method 3: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[17][18][19]

Underlying Principle: The crude solid is dissolved in a hot solvent in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures. The impurities, in this case, benzylamine, should either be highly soluble at all temperatures or insoluble in the hot solvent. As the solution cools, the pure hydantoin product crystallizes out, leaving the impurities in the solution (mother liquor).

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the hydantoin product when hot but not when cold. Benzylamine should remain soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

Issue Possible Cause Solution
No Crystals Form Too much solvent was used, or the compound is highly soluble even at low temperatures.Evaporate some of the solvent and try cooling again. Try a different solvent or a solvent/anti-solvent system.[14]
Oiling Out The product is separating as a liquid instead of crystals.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[18]
Low Recovery The hydantoin product has some solubility in the cold solvent.Cool the solution in an ice bath for a longer period. Try to recover a second crop of crystals from the mother liquor by concentrating it and re-cooling.
Method 4: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[20][21]

Underlying Principle: For removing excess benzylamine, an isocyanate-functionalized resin is highly effective.[20] The primary amine of benzylamine reacts with the isocyanate group on the resin, covalently bonding it to the solid support. The resin can then be easily removed by filtration, leaving the purified hydantoin in solution.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM or THF).

  • Add Resin: Add the isocyanate scavenger resin to the solution (typically 1.5-2 equivalents relative to the excess benzylamine).

  • Agitation: Gently agitate the mixture at room temperature for a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of benzylamine.

  • Filtration: Filter the mixture to remove the resin.

  • Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified hydantoin.

Issue Possible Cause Solution
Incomplete Removal of Benzylamine Insufficient resin or reaction time.Add more resin or allow the reaction to proceed for a longer time.
Product Adsorption onto Resin The hydantoin product may have some affinity for the resin.This is less common with isocyanate resins but can occur. Choose a different type of scavenger or pre-treat with acid-base extraction.

Diagram of the Scavenger Resin Workflow

A Crude Product Solution (Hydantoin + Benzylamine) B Add Isocyanate Scavenger Resin A->B C Agitate B->C D Filter to Remove Resin C->D E Resin with Bound Benzylamine D->E Discard F Filtrate (Purified Hydantoin Solution) D->F G Concentrate F->G H Purified Hydantoin G->H

Caption: Workflow for benzylamine removal using a scavenger resin.

Pro-Tip: The Power of a Multi-Modal Approach

For particularly challenging separations or when exceptionally high purity is required, a combination of these methods is often the most effective strategy. A common and highly recommended workflow is to first perform an acid-base extraction to remove the bulk of the benzylamine, followed by either recrystallization or column chromatography to remove any remaining trace impurities.

Conclusion

The successful synthesis of high-purity hydantoins is a critical step in many research and development pipelines. The presence of unreacted benzylamine is a common but manageable obstacle. By understanding the fundamental chemical principles and applying the systematic troubleshooting and purification protocols outlined in this guide, researchers can confidently and efficiently isolate their target hydantoin compounds, ensuring the integrity and reliability of their downstream applications.

References

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Akihama, S., et al. (1973). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Yakugaku Zasshi, 93(7), 964-70. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Yumi, K., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(34), 15586-15595. Retrieved from [Link]

  • Main, N. A., et al. (2020). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal, 26(68), 15837-15842. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydantoin. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004). SCAVENGER strategies in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents.... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • YouTube. (2020). Protecting Groups for Amines. Retrieved from [Link]

  • Cikotiene, I., et al. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(12), 14757-14793. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]

  • Tasić, J. M., et al. (2024). Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent. Journal of Heterocyclic Chemistry, 61(5). Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Corsi, M., et al. (2017). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. International Journal of Organic Chemistry, 7(1), 1-10. Retrieved from [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-5. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Benzylamine via the delepine reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Friel, P., & Troupin, A. S. (1976). Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation. Clinical chemistry, 22(6), 761-4. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hydantoin Acetic Acid by Column Chromatography

Welcome to the technical support resource for the chromatographic purification of hydantoin acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic purification of hydantoin acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this critical purification step. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the methodology for your specific needs.

Section 1: Foundational Knowledge Base

This section addresses the fundamental properties of your molecule and the purification technique, which are critical for making informed experimental decisions.

Q1: What are the key chemical properties of hydantoin-5-acetic acid relevant to its purification?

Understanding the physicochemical properties of hydantoin-5-acetic acid is the first step to developing a robust purification strategy. Its structure contains multiple polar functional groups—a carboxylic acid, two amide groups within the hydantoin ring—making it a polar molecule.[1][2]

Table 1: Physicochemical Properties of Hydantoin-5-Acetic Acid

Property Value Significance for Chromatography
Molecular Formula C₅H₆N₂O₄[1][3] -
Molecular Weight 158.11 g/mol [1][3] -
Melting Point 214-215 °C (decomposes)[3][4] Indicates good thermal stability under typical chromatography conditions.
pKa ~3.79 (Predicted)[4] The carboxylic acid group is acidic and will be ionized (deprotonated) at neutral pH. This is a critical factor for interaction with the stationary phase.
Solubility Slightly soluble in water.[4][5] Sample preparation will require careful solvent selection to ensure complete dissolution without being too strong for column loading.

| Structure | Contains polar hydantoin ring and a carboxylic acid side chain. | The high polarity dictates that normal-phase chromatography is a suitable starting point.[6][7] |

The most important takeaway is the molecule's acidic nature. In its ionized (deprotonated) state, it becomes highly polar and can interact very strongly with polar stationary phases like silica gel, often leading to poor peak shape (tailing) and difficult elution.[8]

Q2: What is the fundamental principle of column chromatography for separating compounds like hydantoin-5-acetic acid?

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[6][9]

For a polar molecule like hydantoin-5-acetic acid, we typically use normal-phase chromatography .[7]

  • Stationary Phase: Highly polar (e.g., silica gel or alumina).[10]

  • Mobile Phase: A non-polar solvent mixed with a small amount of a more polar solvent.[6][11]

Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[6]

  • Less polar compounds have weaker interactions with the polar stationary phase and spend more time in the mobile phase. They travel down the column faster.

  • More polar compounds (like hydantoin-5-acetic acid) have stronger interactions with the stationary phase (e.g., hydrogen bonding with silica's silanol groups) and spend less time in the mobile phase. They travel down the column more slowly, allowing for separation from less polar impurities.

Section 2: Experimental Design & Setup (FAQs)

Proactive planning is key to a successful separation. This section answers common questions about setting up your experiment.

Q3: How do I select the appropriate stationary phase?

Silica Gel (SiO₂) is the standard choice for normal-phase chromatography due to its high polarity, versatility, and cost-effectiveness. The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and act as sites for polar interactions (primarily hydrogen bonding) with your compound.[8]

When to Consider Alternatives:

  • Acid Sensitivity: If your compound is known to degrade in the presence of acid, the inherent acidity of silica gel can be problematic.[12] In such cases, you might consider:

    • Neutral or Basic Alumina (Al₂O₃): A good alternative for separating acid-sensitive compounds.

    • Deactivated Silica Gel: You can neutralize the acidic sites by pre-treating the silica. However, a simpler approach is often to add a modifier to the mobile phase (see Q4).

Q4: How do I choose and optimize the mobile phase (eluent)?

The choice of eluent is the most critical parameter for achieving good separation.[8] Optimization is always performed first on Thin-Layer Chromatography (TLC) plates, which act as a small-scale, rapid proxy for the column.

Step 1: Choose a Solvent System. For normal-phase chromatography, you'll use a mixture of a non-polar and a polar solvent. The goal is to find a ratio that moves your target compound to a retention factor (Rf) of 0.2 - 0.3 .[8] An Rf in this range generally provides the best balance for good resolution on a column.

Table 2: Common Normal-Phase Solvent Systems

Non-Polar Solvent Polar Modifier Polarity Typical Use Case
Hexanes or Heptane Ethyl Acetate Low to Medium Excellent starting point for many separations.
Dichloromethane (DCM) Methanol (MeOH) Medium to High Useful for more polar compounds that don't move in Hex/EtOAc.

| Toluene | Acetone or Ethyl Acetate | Aromatic/Medium | Can offer different selectivity compared to aliphatic systems. |

Step 2: Address Acidity and Peak Tailing. Due to the carboxylic acid group, hydantoin-5-acetic acid will likely streak or "tail" on a TLC plate (and on the column). This is caused by inconsistent ionization on the silica surface. To fix this, add a small amount (0.5 - 2%) of acetic acid or formic acid to your mobile phase .[8][13] This acidic modifier protonates your compound, keeping it in a single, less polar state, which results in sharper spots and better separation.

Self-Validation Check: The correct mobile phase will show your target compound as a tight, round spot on the TLC plate with an Rf of ~0.2-0.3, and good separation from all major impurities.

Q5: What is the correct way to pack a chromatography column?

A well-packed column is essential for good separation; an unevenly packed column leads to channeling of the mobile phase and broad, poorly resolved bands.[9] The "slurry packing" method is generally most reliable.

G cluster_prep Preparation cluster_packing Packing cluster_equilibration Equilibration Plug 1. Plug column with cotton/frit AddSand 2. Add thin layer of sand Slurry 3. Make slurry of silica gel in mobile phase AddSand->Slurry Pour 4. Pour slurry into column Slurry->Pour Tap 5. Tap column gently to settle packing Pour->Tap Pressure 6. Apply light pressure to pack bed Tap->Pressure RunSolvent 7. Run 2-3 column volumes of mobile phase through Pressure->RunSolvent TopSand 8. Add protective layer of sand RunSolvent->TopSand

Caption: Workflow for wet slurry column packing.

Q6: How should I prepare and load my crude sample?

The goal is to apply the sample to the column in the most concentrated band possible. Overloading the column is a common cause of poor resolution.[9]

  • Dissolution: Dissolve the crude material in the minimum amount of a strong solvent (like dichloromethane or methanol). Using the mobile phase itself is ideal if the compound is soluble enough.

  • Adsorption (Dry Loading): For compounds with limited solubility, a better method is dry loading.

    • Dissolve your crude sample in a suitable solvent.

    • Add a small amount of silica gel (~1-2 times the weight of your crude material) to the solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed. This technique often results in sharper bands and better separation.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

G Start Problem Observed PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution No/Low Yield Start->NoElution Cause_Solvent Cause: Mobile phase is too weak/strong PoorSep->Cause_Solvent Cause_Overload Cause: Column overloaded PoorSep->Cause_Overload Cause_Acid Cause: Compound is acidic Tailing->Cause_Acid Cause_Stuck Cause: Compound is stuck or decomposed NoElution->Cause_Stuck Sol_Solvent Solution: Re-optimize Rf on TLC (aim for 0.2-0.3) Cause_Solvent->Sol_Solvent Sol_Acid Solution: Add 0.5-2% acetic acid to mobile phase Cause_Acid->Sol_Acid Sol_Flush Solution: Flush with highly polar solvent (e.g., 10% MeOH/DCM). Check for decomposition. Cause_Stuck->Sol_Flush Sol_Load Solution: Reduce sample load. Use a wider column. Cause_Overload->Sol_Load

Caption: Logic diagram for troubleshooting common chromatography issues.

Q7: My compound won't elute from the column or my yield is very low. What's wrong?

This typically happens for one of two reasons:

  • The mobile phase is not polar enough: Your compound has a very high affinity for the silica gel and the eluent isn't strong enough to move it. On a TLC plate, this would correspond to an Rf value of 0.

    • Solution: Increase the polarity of your mobile phase by increasing the percentage of the polar modifier (e.g., move from 5% to 10% ethyl acetate in hexanes). If this doesn't work, switch to a stronger polar modifier, like methanol.[14]

  • The compound has decomposed on the column: The acidic nature of silica gel may have degraded your sample.[12]

    • Diagnosis: To check for stability, dissolve a small amount of your compound, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate. If you see new spots or smearing that wasn't there initially, your compound is not stable on silica.[12]

    • Solution: Switch to a more inert stationary phase like neutral alumina or use a mobile phase containing a neutralizing agent like triethylamine (if your molecule is stable to base).

Q8: I'm seeing severe peak tailing in my fractions. How can I fix this?

Peak tailing is the most common issue for acidic compounds like hydantoin-5-acetic acid.[8][14] It occurs because the molecule exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms on the silica surface. The anionic form sticks much more strongly, creating a "tail."

  • Solution: The definitive fix is to add 0.5-2% acetic acid or formic acid to your eluent.[8][13] This creates an acidic environment that shifts the equilibrium entirely to the neutral, protonated form of your compound, resulting in a single species that elutes as a sharp, symmetrical band.

Q9: The separation between my target compound and impurities is poor. What should I do?

Poor resolution means the bands of your compound and the impurities are overlapping as they travel down the column.[9]

  • Solution 1: Re-optimize the Mobile Phase. This is the most powerful tool. Try different solvent systems (e.g., switch from EtOAc/Hex to DCM/MeOH) as they can alter the selectivity of the separation. Aim for a lower Rf (0.15-0.2) for your target compound, which increases its residency time on the column and allows more distance for separation to occur.[8]

  • Solution 2: Check for Column Overloading. If you've loaded too much sample, the stationary phase becomes saturated, and separation efficiency drops dramatically.[9] As a rule of thumb, for a moderately difficult separation, use at least 50-100g of silica for every 1g of crude material.

  • Solution 3: Use a Gradient Elution. Instead of using a single solvent composition, you can gradually increase the polarity of the mobile phase during the run.[9][11] This starts with low polarity to separate closely-eluting non-polar impurities and then increases polarity to elute your more polar target compound in a reasonable time.

Q10: My compound is eluting with the solvent front. How do I increase retention?

This is the opposite of the problem in Q7. It means your mobile phase is too polar, and your compound has very little interaction with the stationary phase. On a TLC plate, this would correspond to an Rf value near 1.0.

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the polar modifier (e.g., go from 20% to 10% ethyl acetate in hexanes).

Section 4: Advanced Applications

Q12: How can I separate the enantiomers of hydantoin-5-acetic acid?

Hydantoin-5-acetic acid is a chiral molecule. For pharmaceutical applications, separating enantiomers is often a regulatory requirement, as they can have different pharmacological and toxicological properties.[15] Standard silica gel cannot distinguish between enantiomers. For this, you need chiral chromatography .

  • Technique: This involves using a Chiral Stationary Phase (CSP) . These are silica gels that have a chiral molecule bonded to their surface.[16][17]

  • Common CSPs for Hydantoin Derivatives: Polysaccharide-based CSPs are highly effective for hydantoin derivatives.[15][18][19] Columns like Chiralpak® AD or Chiralcel® OD are frequently cited.[15][20]

  • Mobile Phase: Chiral separations on these columns are typically run in normal-phase mode, using mobile phases like n-hexane/2-propanol or n-hexane/ethanol.[15][20] The ratio of the alcohol modifier is carefully optimized to achieve baseline separation.

  • Pre-Column Derivatization: In some cases, derivatizing the carboxylic acid group can enhance the interaction with the CSP and improve separation.[21]

Section 5: Detailed Protocols

Protocol 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM or EtOAc).

  • Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Eluents: In small beakers, prepare 5-10 mL of several different solvent ratios (e.g., 9:1, 4:1, 7:3 Hexanes:EtOAc). For each, add 0.5% acetic acid.

  • Develop Plates: Place one plate in each beaker, ensuring the solvent level is below the baseline. Cover the beakers to maintain a saturated atmosphere. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates and immediately draw a line at the solvent front. Visualize the spots using a UV lamp and/or by staining (e.g., in an iodine chamber).

  • Calculate Rf: For each spot, calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select System: Choose the solvent system that places your desired compound at an Rf of 0.2-0.3 and shows the largest possible distance to the nearest impurities.

Protocol 2: Step-by-Step Flash Column Chromatography Procedure
  • Column Selection: Choose a column with an appropriate diameter for your sample size (e.g., a 40g silica column for ~400mg - 2g of crude material, depending on separation difficulty).

  • Packing: Pack the column using the slurry method as described in Q5 and the workflow diagram. Equilibrate with your chosen mobile phase (containing 0.5% acetic acid).

  • Sample Loading: Load your sample using either the minimal solvent or the dry loading technique (Q6).

  • Elution: Fill the column with the mobile phase. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).[22]

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure compound. Spot several fractions per TLC plate.

  • Combine & Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified hydantoin-5-acetic acid. Note: If you used acetic acid in your eluent, it can sometimes be removed by co-evaporating with a higher-boiling solvent like toluene.[22]

Section 6: References

  • Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI News.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech Blog.

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns Resources.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Resources.

  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments Support.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Rochester University Chemistry Resources.

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Columbia University Chemistry Resources.

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek Resources.

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific Resources.

  • Kim, H. J., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 26(11), 3321.

  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157.

  • D'Avolio, A., et al. (2009). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1216(24), 4886-4893.

  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.

  • ChemicalBook. (n.d.). Hydantoin CAS#: 461-72-3. ChemicalBook.

  • Chem-Impex. (n.d.). Hydantoin-5-acetic acid. Chem-Impex International.

  • Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho Blog.

  • Wikipedia. (n.d.). Hydantoin. Wikipedia.

  • Chromedia. (n.d.). Hybrid stationary phases. Chromedia.

  • Making Cosmetics. (2024). DMDM Hydantoin. Making Cosmetics.

  • Chemdad Co., Ltd. (n.d.). HYDANTOIN-5-ACETIC ACID. Chemdad.

  • Gkionis, L., et al. (2020). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. ChemistrySelect, 5(2), 543-549.

  • Sigma-Aldrich. (n.d.). Hydantoin-5-acetic acid 98%. Sigma-Aldrich.

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Request PDF.

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Download Scientific Diagram.

  • Antal, I., et al. (2021). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules, 26(11), 3321.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Rochester University Chemistry Resources.

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech University Libraries.

  • Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Sigma-Aldrich.

  • Semantic Scholar. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Semantic Scholar.

  • Reddit. (2019). acetic acid in a flash column? r/chemistry.

  • Williamson, K. L., & Masters, K. M. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 96, 216-233.

Sources

Optimization

Overcoming steric hindrance in 3-benzyl substituted imidazolidines

Topic: Overcoming Steric Hindrance in 3-Benzyl Substituted Imidazolidines Welcome to the Advanced Heterocycle Support Hub User Profile: Senior Researcher / Medicinal Chemist Current Module: Steric Management in Cyclic Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Benzyl Substituted Imidazolidines

Welcome to the Advanced Heterocycle Support Hub

User Profile: Senior Researcher / Medicinal Chemist Current Module: Steric Management in Cyclic Aminals Status: Active

Executive Summary: The "Steric Umbrella" Effect

You are likely encountering difficulty in two specific phases: Ring Closure (forming the imidazolidine core) or N1-Functionalization (modifying the nitrogen distal to the benzyl group).

The 3-benzyl group acts as a "steric umbrella." While it provides excellent protection and crystallizability, it imposes a significant kinetic barrier to nucleophilic attacks at adjacent centers. Furthermore, imidazolidines are aminals (N–C–N); they are thermodynamically unstable toward hydrolysis compared to amides or esters. Our protocols prioritize equilibrium displacement and kinetic acceleration .

Module 1: Synthesis & Ring Closure

Problem: Low yield during the condensation of N-benzyl-N'-substituted diamines with bulky aldehydes/ketones.

The Mechanic: Thermodynamic Equilibrium

The formation of the imidazolidine ring is a reversible condensation. When bulky groups (like a 3-benzyl moiety) are present, the transition state energy increases, and the equilibrium constant (


) often shifts back toward the open-chain starting materials.

Standard Protocol Failure Mode: Simple reflux in ethanol often fails because the water byproduct hydrolyzes the ring as fast as it forms.

Optimized Protocol: Azeotropic Dehydration

Objective: Drive equilibrium to the right by physical removal of water.

Reagents:

  • N-Benzyl-N'-alkyl-ethane-1,2-diamine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.1 equiv)

  • Solvent: Toluene (preferred) or Benzene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Step-by-Step:

  • Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the diamine and carbonyl compound in Toluene (0.2 M concentration).

  • Catalysis: Add pTSA. Note: Acid catalysis is essential to protonate the carbonyl, making it susceptible to attack by the sterically hindered amine.

  • Reflux: Heat to vigorous reflux. You must observe water separation in the trap.

  • Monitoring: Continue until water evolution ceases (typically 4–12 hours).

  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid). Dry organic layer over 
    
    
    
    .[1] Evaporate solvent.[2]
Alternative Protocol: Microwave Irradiation (Kinetic Control)

If the aldehyde is exceptionally bulky (e.g., pivalaldehyde), thermal reflux may still be too slow.

  • Conditions: 5 mol%

    
     or Montmorillonite K-10 clay, Solvent-free or minimal EtOH.
    
  • Settings: 120°C, 10–20 minutes, 300W.

  • Mechanism: Microwave dielectric heating directly couples with the polar transition state, overcoming the activation energy barrier imposed by the benzyl group [1].

Module 2: N1-Functionalization (Alkylation)

Problem: The N1 position is nucleophilic, but the N3-benzyl group blocks the trajectory of incoming electrophiles, leading to low conversion or elimination side-products.

Troubleshooting Guide: N-Alkylation
SymptomDiagnosisCorrective Action
No Reaction Base is too weak or sterically hindered.Switch from

to NaH or KH .
Elimination (Alkene formation) Base is acting as a nucleophile on the alkyl halide; Temperature too high.Lower temperature to 0°C during addition. Use a non-nucleophilic base (e.g., NaH).
Complex Mixture / Tarry Solid Solvent decomposition (DMF) or polymerization.Avoid DMF at >100°C. Switch to Acetonitrile or use Phase Transfer Catalysis (PTC).[2]
Starting Material Recovery The "Umbrella Effect" is blocking the

approach.
Use a more reactive electrophile (Iodide > Bromide) or add KI (Finkelstein in situ) .
Recommended Protocol: Phase Transfer Catalysis (PTC)

PTC is often superior to NaH/DMF for hindered substrates because it avoids the solvation shell that further increases the effective size of the nucleophile [2].

Reagents:

  • 3-Benzyl-imidazolidine derivative[3][4]

  • Alkyl Halide (1.2 equiv)

  • 50% aqueous NaOH (or solid KOH)

  • Toluene[5][6][7]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

Workflow:

  • Dissolve substrate in Toluene.

  • Add TBAB and the base.

  • Add Alkyl Halide dropwise at room temperature.

  • Heat to 60°C. Vigorous stirring is crucial to create the emulsion.

Module 3: Stability & Storage

Problem: The product degrades back to the diamine and aldehyde upon standing.

The Science: Imidazolidines are cyclic aminals . They are stable to base but highly sensitive to acid hydrolysis . The benzyl group can sometimes accelerate hydrolysis by stabilizing the leaving group (protonated amine) inductively.

Storage Rules:

  • Never store in acidic media (e.g.,

    
     often contains traces of HCl—filter through basic alumina before NMR).
    
  • Atmosphere: Store under Argon/Nitrogen. Moisture in the air will hydrolyze the ring over weeks.

  • Stabilizer: Store with a pellet of KOH or a few beads of Molecular Sieves (4Å) in the vial.

Visualizing the Decision Matrix

The following logic flow helps determine the optimal synthetic route based on the steric bulk of your starting materials.

G Start Start: 3-Benzyl Imidazolidine Synthesis CheckAldehyde Is the Carbonyl Component Bulky? (e.g., t-Butyl, Ortho-subst. Aryl) Start->CheckAldehyde StandardRoute Standard Route: Reflux in EtOH CheckAldehyde->StandardRoute No (e.g., Formaldehyde) DeanStark Azeotropic Route: Toluene + pTSA + Dean-Stark CheckAldehyde->DeanStark Moderate (e.g., Benzaldehyde) Microwave Microwave Route: Solvent-free + Clay/I2 Catalyst (120°C, 10 min) CheckAldehyde->Microwave Severe (e.g., Pivalaldehyde) CheckSolubility Is Product Soluble in Water? StandardRoute->CheckSolubility DeanStark->CheckSolubility Microwave->CheckSolubility Extraction Workup: Basic Extraction (Keep pH > 9) CheckSolubility->Extraction Yes/No Storage Storage: Under Ar, over KOH pellets Extraction->Storage

Caption: Decision tree for selecting synthetic conditions based on steric hindrance of the carbonyl component.

Module 4: C2-Lithiation (Advanced Applications)

Context: Preparing N-Heterocyclic Carbenes (NHCs) or chiral auxiliaries.

The C2 proton (between the two nitrogens) is acidic (


). However, the 3-benzyl group can sterically hinder the approach of bulky bases like t-BuLi.

Protocol:

  • Solvent: Anhydrous THF (Must be freshly distilled/dried).

  • Base: n-Butyllithium (n-BuLi) is preferred over t-BuLi due to smaller size.

  • Temperature: Perform at -78°C .

    • Warning: If the temperature is too high (> -40°C), the n-BuLi may attack the benzyl ring or cause ring opening (Witting rearrangement type side reactions).

  • Quenching: Add the electrophile (e.g., alkyl halide, carbonyl) immediately at -78°C, then allow to warm slowly.

References

  • Microwave Assisted Synthesis of Imidazoles/Imidazolidines.

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Demonstrates the kinetic advantage of microwave irradiation in overcoming steric barriers in heterocycle form
    • URL:[Link]

  • Steric Effects in N-Alkyl

    • Source: University of Otago / ResearchG
    • Context: Detailed analysis of how steric bulk at adjacent positions affects N-alkylation r
    • URL:[Link]

  • Hydrolysis Kinetics of Imidazolidinones.

    • Source: Royal Society of Chemistry (RSC).
    • Context: Mechanistic insight into the stability of the aminal bond and the r
    • URL:[Link]

  • Recent Advances in Highly Substituted Imidazolidines.

    • Source: RSC Advances.
    • Context: Overview of synthetic methodologies for sterically crowded imidazolidine scaffolds.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Executive Summary & Structural Identification Compound Name: 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS Registry Number: 494866-98-7 Synonyms: 1-Benzylhydantoin-5-acetic acid; 1-Benzyl-2,4-dioxoimidazolidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identification

Compound Name: 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS Registry Number: 494866-98-7 Synonyms: 1-Benzylhydantoin-5-acetic acid; 1-Benzyl-2,4-dioxoimidazolidine-5-acetic acid.

Critical Nomenclature Note: There is a significant nomenclature divergence in commercial catalogs versus IUPAC standards for this compound.

  • Commercial Name (e.g., Fluorochem): 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid. This naming convention numbers the nitrogen between the carbonyls as "1" or implies a non-standard ring numbering.

  • Structural Reality (IUPAC/Standard): The CAS 494866-98-7 corresponds to 1-Benzylhydantoin-5-acetic acid . In this structure, the benzyl group is attached to the nitrogen adjacent to the acetic acid-bearing carbon (C5). The N-H proton resides between the two carbonyl groups (Imide position, N3).

Why This Matters: The isomer (3-Benzylhydantoin-5-acetic acid), where the benzyl group is on the nitrogen between the carbonyls, is a common byproduct or alternative target derived from aspartic acid and benzyl isocyanate. Distinguishing these two isomers by NMR is critical for validation.

1H NMR Spectral Data Analysis

The following data is based on the structural assignment of the commercial product (1-Benzyl isomer) and comparative literature data for the 3-Benzyl isomer.

Table 1: Chemical Shift Comparison (DMSO-d₆ vs. CDCl₃)
Proton EnvironmentPosition (Standard)δ (ppm) DMSO-d₆δ (ppm) CDCl₃MultiplicityIntegralMechanistic Insight
Imide NH N3-H10.85 8.54 br s1HKey Identifier: The proton is flanked by two carbonyls (Imide), making it highly acidic and deshielded.
Aromatic Ph-H7.25 – 7.407.33m5HMultiplet typical of a monosubstituted benzene ring.
Benzyl CH₂ N1-CH₂-Ph4.45 – 4.654.55AB q / s2HDiastereotopic due to the chiral center at C5. Often appears as an AB quartet or broadened singlet.
Ring Methine C5-H4.15 – 4.254.10dd / t1HCoupled to the side chain CH₂ protons. Shifted downfield by adjacent N and C=O.
Side Chain -CH₂-COOH2.65 – 2.902.85dd2HDiastereotopic protons alpha to the carboxylic acid.
Carboxylic Acid -COOH~12.50~10-11br s1HHighly broad, concentration-dependent. May not be visible in wet solvents.

Note: CDCl₃ data derived from the ethyl ester derivative (Olimpieri et al., 2009) which retains the core ring shifts.

Isomer Differentiation Guide

To ensure you have the correct isomer (1-Benzyl vs. 3-Benzyl), check the NH proton shift :

  • Target (1-Benzyl): NH is an Imide (between two C=O).

    • Shift:>10.5 ppm (DMSO), >8.0 ppm (CDCl₃).

  • Isomer (3-Benzyl): NH is a Urea/Amide (adjacent to CH).

    • Shift:~8.5 ppm (DMSO), ~6.0 - 7.0 ppm (CDCl₃).

Structural Visualization & Synthesis Pathways

Diagram 1: Structural Isomerism

This diagram clarifies the confusing nomenclature by visualizing the "Adjacent" vs. "Separated" substitution patterns.

Isomers Target TARGET COMPOUND (CAS 494866-98-7) 1-Benzylhydantoin-5-acetic acid (Benzyl & Acetic Acid are ADJACENT) Structure1 Structure: N(Bn)-C(R)-CO-NH-CO Imide NH (N3) Target->Structure1 Isomer COMMON ISOMER 3-Benzylhydantoin-5-acetic acid (Benzyl & Acetic Acid are SEPARATED) Structure2 Structure: NH-C(R)-CO-N(Bn)-CO Urea NH (N1) Isomer->Structure2

Caption: Distinction between the target 1-Benzyl isomer (Adjacent substituents) and the 3-Benzyl isomer (Separated).

Diagram 2: Synthesis & Mechanistic Origin

The isomer formed depends heavily on the starting materials (Aspartic acid derivative vs. Isocyanate).

Synthesis Asp L-Aspartic Acid Path1 Route A: N-Alkylation + Urea/Cyanate (Bucherer-Bergs or Urech) Asp->Path1 N-Benzyl-Asp Path2 Route B: Reaction with Benzyl Isocyanate Asp->Path2 Direct TargetProd TARGET: 1-Benzylhydantoin-5-acetic acid (Adjacent) Path1->TargetProd IsomerProd ISOMER: 3-Benzylhydantoin-5-acetic acid (Separated) Path2->IsomerProd

Caption: Synthetic routes determining the regiochemistry of the hydantoin ring.

Experimental Protocol: Sample Preparation for NMR

To obtain the resolution necessary to observe the AB quartet of the benzyl group and the distinct coupling of the side chain:

  • Solvent Choice: Use DMSO-d₆ (99.9% D) as the primary solvent.

    • Reason: The carboxylic acid proton and the imide NH are labile and broaden significantly in CDCl₃ due to exchange or poor solubility. DMSO stabilizes these protons via hydrogen bonding, yielding sharp singlets.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Note: Higher concentrations may cause the carboxylic acid peak to shift downfield (>12.5 ppm) due to dimerization.

  • Acquisition:

    • Run at 298 K .

    • Set relaxation delay (d1) to ≥ 2.0 seconds to ensure full relaxation of the quaternary carbonyl carbons if running ¹³C or HMBC, and to allow accurate integration of the acidic protons in ¹H.

  • Processing: Apply an exponential window function (lb = 0.3 Hz) to resolve the fine splitting of the ring methine (dd) and side chain (dd).

References

  • Fluorochem Product Data. 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS 494866-98-7). Retrieved from .

  • Olimpieri, F., Bellucci, M. C., Volonterio, A., & Zanda, M. (2009). A Mild, Efficient Approach for the Synthesis of 1,5-Disubstituted Hydantoins.[1][2][3] European Journal of Organic Chemistry, 2009(35), 6179-6188. (Source for 1-Benzyl isomer spectral data).

  • National Institutes of Health (NIH). PubChem Compound Summary: Hydantoin Derivatives. Retrieved from .

  • Gudmundsson, K. S., et al.Synthesis of 3-substituted hydantoins. Synthetic Communications. (General reference for N3-substituted isomer shifts).

Sources

Comparative

IR spectroscopy carbonyl bands of 2,5-dioxoimidazolidine ring

Technical Comparison Guide: IR Spectroscopy of the 2,5-Dioxoimidazolidine (Hydantoin) Scaffold Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Structural validation of the hydantoin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy of the 2,5-Dioxoimidazolidine (Hydantoin) Scaffold

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Structural validation of the hydantoin ring system via vibrational spectroscopy.

Executive Summary: The "Cyclization Checkpoint"

In medicinal chemistry, the 2,5-dioxoimidazolidine (hydantoin) ring is a privileged scaffold found in anticonvulsants (e.g., Phenytoin) and antiandrogens (e.g., Nilutamide). A critical process control point in their synthesis—often via the Bucherer-Bergs reaction or acid-catalyzed cyclization of ureido acids—is confirming ring closure.

While NMR (


H, 

C) provides atomic-level connectivity, it often suffers from the poor solubility of rigid hydantoin crystals in deuterated solvents. Infrared (IR) spectroscopy serves as the superior high-throughput "gatekeeper" technique. This guide details the specific vibrational signature of the hydantoin ring, distinguishing it from open-chain precursors and structurally related 5-membered heterocycles.

Mechanistic Insight: Vibrational Coupling in the 5-Membered Ring

The diagnostic power of IR for hydantoins lies in the mechanical coupling of the two carbonyl groups (C2 and C4). Unlike isolated carbonyls (which show a single band ~1715 cm


), the rigid planar geometry of the 5-membered ring forces the vibrational modes of the C2 and C4 carbonyls to interact.
  • The Phenomenon: This coupling splits the carbonyl absorption into two distinct bands (a "doublet").

  • The Assignment:

    • High-Frequency Band (~1775 cm

      
      ):  Typically assigned to the in-phase (symmetric) stretching mode. It is generally weaker in intensity.
      
    • Low-Frequency Band (~1720 cm

      
      ):  Assigned to the out-of-phase (asymmetric) stretching mode. This band is characteristically intense and broad.[1][2]
      

Note on Symmetry: Unlike succinimide (where C2 and C5 are chemically equivalent), the hydantoin ring is chemically asymmetric (C2 is urea-like; C4 is amide-like). However, the vibrational coupling persists, making the "doublet" the primary confirmation of the intact ring.

Visualization: Vibrational Modes & Logic Flow

Hydantoin_Vibrational_Modes Substrate Precursor (Ureido Acid / Ureido Nitrile) Cyclization Cyclization Reaction (Acid/Base/Heat) Substrate->Cyclization OpenChain Open Chain (Incomplete Reaction) Cyclization->OpenChain Failure RingClosed Hydantoin Ring (2,5-dioxoimidazolidine) Cyclization->RingClosed Success Sig_Open Amide I & II Bands Single C=O (Acid) ~1650-1690 cm⁻¹ OpenChain->Sig_Open IR Spectrum Sig_Closed Coupled Carbonyl Doublet ν(sym) ~1775 cm⁻¹ (Weak) ν(asym) ~1720 cm⁻¹ (Strong) RingClosed->Sig_Closed IR Spectrum

Figure 1: Decision logic for monitoring hydantoin cyclization via IR spectroscopy.

Comparative Analysis: IR vs. Alternatives

While X-ray crystallography is definitive, it is too slow for routine screening. The table below compares IR against common alternatives for this specific application.

FeatureFTIR (Solid State) NMR (

H /

C)
Mass Spectrometry (MS)
Primary Utility Binary Yes/No for ring closure (Doublet detection).Detailed atomic connectivity and substitution patterns.Molecular weight confirmation.
Sample State Solid (preferred) or Oil. No solubility required.Solution required (often DMSO-

due to poor solubility).
Solution/Gas phase.[3]
Differentiation Excellent: Distinct shift from Amide I/II to Imide Doublet.Good: Loss of acid proton, shift of NH protons.Poor: Hard to distinguish cyclic product from water-loss in source.
Throughput High (< 2 mins/sample).Low (Prep + Shim + Acquire).High.
Limitation Cannot easily distinguish specific regioisomers of N-alkylation.Solvent peaks can obscure NH signals.Does not prove ring structure.

Deep Dive: Hydantoin vs. Structural Analogs

To ensure accurate identification, one must distinguish the hydantoin signature from its precursors and related heterocycles.

Table 1: Characteristic Carbonyl Bands of 5-Membered Rings
ScaffoldStructure Type

Band 1 (High Freq)

Band 2 (Low Freq)
Intensity Ratio (

)
Hydantoin 2,5-dioxoimidazolidine1775–1750 cm

1725–1700 cm

Low (< 0.3)
Succinimide 2,5-pyrrolidinedione1785–1770 cm

1700–1690 cm

Low (< 0.2)
2,4-Oxazolidinedione Cyclic Carbamate1820–1810 cm

1750–1730 cm

Moderate
Ureido Acid Open Chain PrecursorN/A (Single Acid C=O)1690–1650 cm

(Amide I)
N/A (No doublet)

Key Diagnostic:

  • Hydantoin vs. Ureido Acid: The appearance of the high-frequency band (~1775 cm

    
    ) is the "smoking gun" for ring closure. The open-chain precursor will show a lower frequency Amide I band and lack the high-frequency coupling partner.
    
  • Hydantoin vs. Succinimide: While both show doublets, hydantoins typically possess N-H stretching bands (3300–3100 cm

    
    ) with distinct "urea-like" character, whereas succinimide has a single "imide-like" N-H.
    

Experimental Protocol: High-Fidelity Characterization

Objective: Obtain a spectrum with sufficient resolution to resolve the carbonyl doublet and N-H fine structure.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine Screening
  • Prerequisite: A diamond or ZnSe crystal ATR accessory.

  • Protocol:

    • Background: Collect a 32-scan background spectrum of the clean crystal.

    • Sample Loading: Place ~2-5 mg of the dry solid hydantoin derivative onto the crystal center.

    • Compression: Apply high pressure using the anvil. Note: Hydantoins are hard crystals; poor contact yields noisy spectra.

    • Acquisition: Scan from 4000–600 cm

      
       (4 cm
      
      
      
      resolution).
    • Validation: Ensure the C=O doublet peaks have absorbance < 1.0 to avoid detector saturation (which flattens peaks and distorts ratios).

Method B: KBr Pellet – Recommended for Publication/Database
  • Why: Eliminates refractive index artifacts of ATR; provides sharper bands for the N-H region.

  • Protocol:

    • Ratio: Mix 1-2 mg sample with ~200 mg spectroscopic grade KBr (dried).

    • Grind: Pulverize in an agate mortar until a fine, non-shimmering powder is formed (prevents Christiansen effect scattering).

    • Press: Compress at 8-10 tons for 2 minutes under vacuum.

    • Check: Pellet should be translucent.

    • Acquisition: Transmission mode.

Data Interpretation Guide

When analyzing the spectrum of a putative hydantoin (e.g., 5,5-diphenylhydantoin):

  • Region 1: The Carbonyl Doublet (1800–1690 cm

    
    ) 
    
    • Look for the split . If you see a single broad blob at 1710 cm

      
      , the ring might not be closed, or the sample is wet (H-bonding blurs the bands).
      
    • Band 1 (~1775 cm

      
      ):  Sharp, weak-to-medium intensity.
      
    • Band 2 (~1720 cm

      
      ):  Strong, broad.
      
    • Causality: Electron-withdrawing groups at N1 or N3 will shift these bands to higher wavenumbers (e.g., N-acetyl hydantoin).

  • Region 2: The N-H Stretch (3400–3100 cm

    
    ) 
    
    • N3-H: Typically appears ~3200–3150 cm

      
       (broad due to dimer H-bonding).
      
    • N1-H: If unsubstituted, appears ~3400–3300 cm

      
      .
      
    • Absence: If the synthesis targeted an N,N-disubstituted hydantoin, this region should be clean (void of strong bands).

  • Region 3: Fingerprint (1400–600 cm

    
    ) 
    
    • C-N Stretch: ~1400 cm

      
      .
      
    • Ring Breathing: ~700–600 cm

      
       (sensitive to 5,5-substitution).
      
Visualization: Spectral Features

Spectral_Features Spectrum Hydantoin IR Spectrum Region_NH 3400-3100 cm⁻¹ N-H Stretches Spectrum->Region_NH Region_CO 1800-1700 cm⁻¹ C=O Doublet Spectrum->Region_CO Region_FP < 1400 cm⁻¹ Fingerprint Spectrum->Region_FP Detail_CO Coupling Effect: C2/C4 Interaction Region_CO->Detail_CO Diagnostic

Figure 2: Key spectral regions for hydantoin characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Succinimide IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Lopez-Angulo, G., et al. (2023). Microwave-Assisted Synthesis of β-Cyanoketones under Bucherer-Bergs Conditions. Russian Journal of Organic Chemistry. (Application of IR for hydantoin confirmation). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carbonyl Compounds. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Benzyl-Hydantoin Derivatives

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Benzyl-hydantoin derivatives, a scaffold present in numero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Benzyl-hydantoin derivatives, a scaffold present in numerous therapeutic agents, including anticonvulsants and selective androgen receptor modulators (SARMs), present a unique analytical challenge.[1][2] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides an in-depth, comparative analysis of the fragmentation patterns of benzyl-hydantoin derivatives, grounded in established mechanistic principles and supported by available experimental data. We will explore how ionization techniques and substitutions on the benzyl moiety influence fragmentation pathways, offering insights for confident structural confirmation and differentiation of isomers.

The Foundational Chemistry of Benzyl-Hydantoin Fragmentation

The fragmentation of benzyl-hydantoin derivatives in a mass spectrometer is a story told by the interplay of the stable hydantoin ring and the reactive benzyl group. The site of initial ionization and the subsequent bond cleavages are dictated by the inherent chemical properties of these two moieties. Generally, under both Electron Ionization (EI) and Electrospray Ionization (ESI), the fragmentation process is initiated by the formation of a molecular ion (in EI) or a protonated/deprotonated molecule (in ESI). The subsequent fragmentation pathways are then driven by the stability of the resulting fragment ions and neutral losses.

General Fragmentation Pathways

Two primary fragmentation routes dominate the mass spectra of benzyl-hydantoin derivatives:

  • Hydantoin Ring Cleavage: The hydantoin ring can undergo characteristic cleavages, often initiated by the loss of small neutral molecules like carbon monoxide (CO) or isocyanic acid (HNCO). In negative ion mode ESI-MS/MS, losses of water (H₂O) and carbon dioxide (CO₂) are also commonly observed.[1]

  • Benzyl Group Fragmentation: The benzyl group, C₆H₅CH₂-, is prone to cleavage at the benzylic C-C bond, leading to the formation of a stable benzyl cation (m/z 91) or related substituted tropylium ions. This is a very common fragmentation pathway for compounds containing a benzyl moiety.

The competition between these pathways is influenced by the substitution on both the hydantoin and the benzyl rings, as well as the ionization method employed.

Comparative Fragmentation Analysis: The Influence of Benzyl Ring Substituents

The true analytical power of mass spectrometry is revealed when comparing the fragmentation of closely related analogues. By examining how different substituents on the benzyl ring alter the fragmentation patterns, we can deduce valuable information about the molecule's structure.

Compound Structure Expected Key Fragments (m/z) in Positive ESI-MS/MS Rationale for Fragmentation Differences
5-Methyl-5-benzylhydantoin 5-Methyl-5-benzylhydantoin205 [M+H]⁺ , 114, 91The primary fragmentation is the cleavage of the C5-benzyl bond to form the stable benzyl cation at m/z 91. The fragment at m/z 114 corresponds to the remaining hydantoin portion.
5-Methyl-5-(4-nitrobenzyl)hydantoin 5-Methyl-5-(4-nitrobenzyl)hydantoin250 [M+H]⁺ , 136, 114The electron-withdrawing nitro group destabilizes the formation of a positive charge on the benzyl fragment. Therefore, cleavage leading to the nitrobenzyl cation (m/z 136) will be less favored compared to the unsubstituted analogue. Fragmentation of the hydantoin ring may become more prominent.
5-Methyl-5-(4-methoxybenzyl)hydantoin 5-Methyl-5-(4-methoxybenzyl)hydantoin235 [M+H]⁺ , 121, 114The electron-donating methoxy group strongly stabilizes the formation of a positive charge on the benzyl fragment. This will make the cleavage of the C5-benzyl bond the most dominant fragmentation pathway, leading to a very intense peak at m/z 121 (the p-methoxybenzyl cation).

Visualizing the Fragmentation Pathways

To better illustrate the core fragmentation mechanisms, the following diagrams depict the key bond cleavages for the unsubstituted 5-methyl-5-benzylhydantoin.

cluster_main Core Fragmentation of 5-Methyl-5-benzylhydantoin Precursor [M+H]⁺ m/z 205 Hydantoin_Fragment Hydantoin Moiety m/z 114 Precursor->Hydantoin_Fragment Loss of Toluene Benzyl_Fragment Benzyl Cation m/z 91 Precursor->Benzyl_Fragment Cleavage of C5-Benzyl Bond

Caption: Primary fragmentation pathways of protonated 5-methyl-5-benzylhydantoin.

cluster_substituent Influence of Benzyl Substituents on Fragmentation Nitro_Precursor [M(NO₂)+H]⁺ m/z 250 Nitro_Benzyl_Fragment Nitrobenzyl Cation m/z 136 Nitro_Precursor->Nitro_Benzyl_Fragment Less Favored Methoxy_Precursor [M(OCH₃)+H]⁺ m/z 235 Methoxy_Benzyl_Fragment Methoxybenzyl Cation m/z 121 Methoxy_Precursor->Methoxy_Benzyl_Fragment Highly Favored

Caption: Effect of substituents on the formation of the benzyl cation fragment.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is essential. The following protocol outlines a typical LC-MS/MS workflow for the analysis of benzyl-hydantoin derivatives.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of benzyl-hydantoin derivatives in methanol at a concentration of 1 mg/mL. Create a working mixture containing all analytes of interest at a final concentration of 1 µg/mL by diluting the stock solutions with 50:50 methanol:water.

  • Matrix Samples (e.g., Plasma): For quantitative analysis, spike the working mixture into blank plasma to prepare calibration standards and quality control samples. Perform a protein precipitation by adding three parts of cold acetonitrile to one part of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Self-Validation Check: Include a "blank" sample (matrix without analyte) to check for interferences and a "zero" sample (matrix with internal standard but no analyte) to assess for potential cross-talk.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for efficient separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analytes. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Self-Validation Check: Monitor the retention time and peak shape of each analyte. Consistent retention times are crucial for correct identification, especially when using scheduled multiple reaction monitoring (MRM).

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally a good starting point for these compounds.

  • MS1 Scan: Perform an initial full scan (e.g., m/z 100-500) to determine the precursor ion (protonated molecule, [M+H]⁺) of each analyte.

  • MS2 Product Ion Scan: For each precursor ion, perform a product ion scan to generate the fragmentation pattern. Use a range of collision energies (e.g., 10, 20, 30 eV) to observe how the fragmentation pattern changes.

  • Multiple Reaction Monitoring (MRM) for Quantification: Once characteristic precursor-to-product ion transitions are identified, set up an MRM method for sensitive and selective quantification. Select at least two transitions per analyte for confirmation.

  • Self-Validation Check: The ratio of the two MRM transitions for a given analyte should be consistent across all samples and standards. Significant deviation in this ratio may indicate an interference.

cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep 1. Sample Preparation (Standards & Matrix Samples) LC_Separation 2. LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Analysis 3. Mass Spectrometry (ESI+, Full Scan -> Product Ion Scan) LC_Separation->MS_Analysis Data_Analysis 4. Data Analysis (Fragmentation Pattern Identification) MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of benzyl-hydantoin derivatives.

Conclusion

The mass spectrometric fragmentation of benzyl-hydantoin derivatives is a predictable process governed by the fundamental principles of ion chemistry. The interplay between the hydantoin ring and the substituted benzyl group gives rise to characteristic fragmentation patterns that are invaluable for structural elucidation. By systematically evaluating the influence of different substituents on the benzyl ring, researchers can confidently identify and differentiate between various analogues. The provided experimental workflow, with its integrated self-validating checks, serves as a robust starting point for developing reliable analytical methods for these important pharmaceutical compounds. As new derivatives are synthesized, a thorough understanding of their fragmentation behavior will continue to be a critical component of their analytical characterization.

References

  • Thevis, M., Kohler, M., Schlörer, N., Kamber, M., Kühn, A., Linscheid, M. W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(5), 639-650. [Link]

  • Zareba, G. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 26(1), 134. [Link]

  • Gau, G. S., & Jackson, A. H. (2013). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 267-283. [Link]

  • Pauling, J. D., & Gunda, P. D. (2015). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 26(10), 1756–1767. [Link]

  • Iwamoto, S., & Tanaka, K. (2011). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the Mass Spectrometry Society of Japan, 59(1), 1-6. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 188-212. [Link]

Sources

Comparative

Comparison of biological half-life: Hydantoin vs. linear aspartic acid

Topic: Biological Stability & Pharmacokinetics: Hydantoin Scaffolds vs. Linear Aspartic Acid Peptides Part 1: Executive Summary & Core Directive Objective: This guide provides a technical comparison of Linear Aspartic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Stability & Pharmacokinetics: Hydantoin Scaffolds vs. Linear Aspartic Acid Peptides

Part 1: Executive Summary & Core Directive

Objective: This guide provides a technical comparison of Linear Aspartic Acid (Asp) residues within peptide sequences versus Hydantoin-based peptidomimetic scaffolds . The focus is on biological half-life, proteolytic resistance, and conformational stability, specifically for researchers in drug discovery and peptide therapeutics.

The Central Thesis: Linear aspartic acid residues are metabolic "soft spots" in peptide drugs, susceptible to rapid enzymatic cleavage and spontaneous chemical isomerization (via succinimide intermediates). Hydantoin scaffolds, serving as rigid bioisosteres, eliminate these degradation pathways, extending biological half-life from minutes to hours or days while locking bioactive conformations (e.g.,


-turns).

Part 2: Technical Comparison & Performance Metrics

Structural & Mechanistic Differences

The fundamental difference lies in the backbone topology. Linear aspartic acid presents a scissile peptide bond and a nucleophilic side chain. The hydantoin scaffold cyclizes the backbone nitrogen and the


-carbon, effectively "hiding" the amide bond from proteases.
FeatureLinear Aspartic Acid (Peptide)Hydantoin Scaffold (Peptidomimetic)
Chemical Structure

-amino acid in linear polyamide chain
Cyclic imidazolidine-2,4-dione ring
Primary Degradation Proteolysis (Peptidases) & Isomerization (Asp

IsoAsp)
Ring Opening (Hydantoinase - rare in human plasma)
Conformational Entropy High (Flexible, multiple rotamers)Low (Rigid, defined

angles)
Plasma Half-Life (

)
< 30 Minutes (Typical for small linear peptides)> 24 Hours (Typical for cyclic mimetics)
Metabolic Liability High (N-terminal degradation, Succinimide formation)Low (Steric hindrance, non-peptide bond)
The "Aspartic Trap": Mechanisms of Instability

Linear Aspartic acid is uniquely unstable due to two mechanisms:

  • Enzymatic Cleavage: N-terminal Asp is a substrate for aminopeptidases (e.g., APA).

  • Chemical Isomerization: The side-chain carboxyl group (

    
    ) attacks the backbone amide nitrogen, forming a cyclic Succinimide  intermediate. This ring spontaneously hydrolyzes to form a mixture of L-Asp  (native) and L-IsoAsp  (biologically inactive/immunogenic). This "Asp-Succinimide-IsoAsp" shuffle is a primary cause of shelf-life failure in Asp-containing biologics.
    
The Hydantoin Solution

By incorporating the Asp side chain into a Hydantoin ring , the nucleophilic attack is impossible (the ring is already formed and stable). Furthermore, the hydantoin ring mimics the geometry of a


-turn, stabilizing the secondary structure required for receptor binding without the entropy penalty of linear peptides.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the divergent fates of a Linear Asp residue versus a Hydantoin scaffold in a biological environment.

DegradationPathways LinearAsp Linear Aspartic Acid (Peptide Chain) Protease Protease Attack (Aminopeptidases) LinearAsp->Protease Enzymatic Succinimide Succinimide Intermediate LinearAsp->Succinimide Spontaneous Cyclization Fragments Peptide Fragments (Rapid Clearance) Protease->Fragments t1/2 < 30 min IsoAsp Iso-Aspartic Acid (Inactive/Toxic) Succinimide->IsoAsp Hydrolysis Hydantoin Hydantoin Scaffold (Peptidomimetic) Plasma Human Plasma (37°C, pH 7.4) Hydantoin->Plasma Incubation Stable Intact Bioactive Molecule Plasma->Stable t1/2 > 24 hrs (No Proteolysis)

Caption: Figure 1. Comparative degradation pathways. Linear Asp suffers rapid proteolytic cleavage and chemical isomerization to IsoAsp. Hydantoin scaffolds resist both, maintaining structural integrity in plasma.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively compare the half-life of a linear Asp peptide vs. a Hydantoin analog, use the following In Vitro Plasma Stability Assay . This protocol uses LC-MS/MS for precise quantification.

Protocol: Comparative Plasma Stability Assay

1. Materials:

  • Test Compounds: Linear Asp-peptide (Control) and Hydantoin-analog (Test).

  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4.

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

2. Methodology:

  • Preparation: Prepare 1 mM stock solutions of both compounds in DMSO. Dilute to 1 µM working concentration in PBS.

  • Incubation:

    • Pre-warm human plasma to 37°C in a water bath.

    • Spike plasma with working solution to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in triplicate.

  • Sampling (Time-Course):

    • Extract 50 µL aliquots at

      
       minutes (24 hrs).
      
    • Critical Step: Immediately dispense aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex for 30s to precipitate plasma proteins.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 15 min at 4°C.

    • Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient: Water/ACN + 0.1% Formic Acid).

    • Monitor Parent Ion

      
       transitions.
      

3. Data Calculation:

  • Plot

    
     vs. Time.
    
  • The slope of the linear regression (

    
    ) represents the elimination rate constant.
    
  • Calculate Half-life:

    
    .[1]
    

Expected Results:

  • Linear Asp Peptide: Rapid exponential decay (

    
    ). Mass spec may reveal 
    
    
    
    (hydrolysis) or
    
    
    (succinimide) peaks.
  • Hydantoin Analog: Flat or slow decline (

    
    ). No significant metabolite peaks observed.
    

Part 5: References

  • PEPlife: A Repository of the Half-life of Peptides. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Source: Politecnico di Milano / ACS Publications URL:[Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. Source: Politecnico di Milano URL:[Link]

  • Elimination Half-Life of Drugs (Pharmacokinetics). Source: StatPearls (NCBI Bookshelf) URL:[Link]

  • Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Source: Chemistry & Biology (PubMed) URL:[Link]

Sources

Validation

Comparative Guide: X-ray Crystallography vs. Alternative Characterization for N-Substituted Hydantoin Acetic Acids

Executive Summary: The Case for Absolute Configuration In the development of aldose reductase inhibitors and anticonvulsants, N-substituted hydantoin acetic acids represent a critical pharmacophore. While NMR (Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Configuration

In the development of aldose reductase inhibitors and anticonvulsants, N-substituted hydantoin acetic acids represent a critical pharmacophore. While NMR (Nuclear Magnetic Resonance) remains the workhorse for routine purity checks, it frequently fails to resolve the specific tautomeric states and conformational locking of the flexible acetic acid tail (


) in the solid phase.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary analytical tool required to define the active pharmaceutical ingredient (API) solid form. We provide comparative data, a validated crystallization protocol, and structural insights that define the efficacy of these molecules.

The Structural Challenge

The hydantoin core (imidazolidine-2,4-dione) is generally planar, but N-substitution introduces complexity.

  • Tautomeric Ambiguity: In solution, protons can migrate between N and O atoms. X-ray defines the precise location of the proton in the crystal lattice (e.g., N3-H vs. O4-H).

  • Tail Flexibility: The acetic acid moiety at the N1 position possesses rotational freedom. Its orientation (syn/anti relative to the carbonyls) dictates the packing efficiency and solubility profile.

Comparative Analysis: X-ray vs. NMR vs. Computational

The following table contrasts the utility of SC-XRD against solution-state NMR and Density Functional Theory (DFT) modeling for this specific class of compounds.

Table 1: Performance Matrix for Hydantoin Characterization
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C)
Computational (DFT)
Primary Output 3D Electron Density MapChemical Shift (

), Coupling (

)
Energy Minima, Theoretical Geometry
Tautomer ID Definitive (Direct H visualization or N-C bond lengths)Ambiguous (Time-averaged signal due to rapid exchange)Predictive (Gas phase often differs from solvated/solid state)
Conformation Frozen (Bio-relevant solid state)Dynamic (Rotational averaging)Static (Requires accurate basis sets)
Intermolecular Forces Direct Observation (H-bond networks,

-stacking)
Inferential (NOE constraints)Calculated (often underestimates packing forces)
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5-10 mg)None (Virtual)
Limit of Detection Absolute Configuration (Chirality)Relative ConfigurationN/A

Expert Insight: For N-substituted hydantoins, solution NMR often shows a broad singlet for the carboxylic acid proton and the N3 proton, obscuring the hydrogen bonding logic. SC-XRD reveals that these protons are often engaged in centrosymmetric dimers (


 motifs), which directly correlates to the compound's melting point and stability.

Detailed Crystallographic Data[1]

When characterizing (2,4-dioxoimidazolidin-1-yl)acetic acid derivatives, specific lattice parameters are recurrent. Below is a summary of typical crystallographic data for this class, derived from aggregate internal studies and literature precedents.

Typical Crystal Data (Representative)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric organic acids)
    
  • Unit Cell Dimensions (Approximate):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z value: 4 (indicating 4 molecules per unit cell)

Key Structural Motifs[2][3][4]
  • The Hydantoin Ring: Typically planar with RMS deviation

    
     Å.
    
  • H-Bonding Network:

    • Interaction A: The N3-H acts as a strong donor to the carbonyl oxygen of a neighboring molecule (typically O2).

    • Interaction B: The carboxylic acid tail forms a classic "head-to-head" dimer with an inversion-related molecule (

      
      ).
      

Experimental Protocols

To ensure reproducibility, we utilize a "Self-Validating" workflow. If the crystallization step fails, the synthesis purity is suspect.

A. Synthesis (The Precursor)
  • Reaction: Alkylation of hydantoin (or 5,5-substituted derivative) with chloroacetic acid in the presence of KOH.

  • Critical Step: Ensure pH is adjusted to ~2.0 with HCl to precipitate the free acid form.

  • Purification: Recrystallize crude product from hot water before attempting single-crystal growth.

B. Single Crystal Growth (The Vapor Diffusion Method)

Direct evaporation often yields polycrystals. We recommend Sitting Drop Vapor Diffusion for X-ray quality crystals.

  • Prepare Solvent: Dissolve 20 mg of pure N-hydantoin acetic acid in 2 mL of Methanol/Water (80:20 v/v).

  • Prepare Antisolvent: 100% Ethyl Acetate or Acetone (depending on solubility).

  • Setup:

    • Place 500 µL of Antisolvent in the outer reservoir.

    • Place 20 µL of Sample Solution in the sitting drop well.

    • Seal with clear tape/glass cover.

  • Incubation: Store at 18°C in a vibration-free environment.

  • Validation: Crystals should appear as clear prisms or blocks within 48-72 hours.

C. Data Collection Strategy
  • Temperature: Collect at 100 K (Cryo-cooling) to reduce thermal vibration of the flexible acetic acid tail.

  • Resolution: Aim for

    
     Å to resolve the difference between C=O and C-OH bond lengths in the carboxyl group.
    

Visualization of Workflows & Interactions

Diagram 1: The Crystallography Pipeline

This flowchart illustrates the critical decision points in the characterization workflow.

G Synthesis Synthesis (Alkylation) Purification Purification (Recrystallization) Synthesis->Purification Crude Yield Growth Crystal Growth (Vapor Diffusion) Purification->Growth >98% Purity Screening Microscopy Check Growth->Screening 48-72 hrs Screening->Growth Polycrystal/Amorphous Diffraction X-Ray Diffraction (100 K) Screening->Diffraction Single Crystal Structure Structure Refinement Diffraction->Structure Data Reduction

Caption: Step-by-step workflow from synthesis to structure solution. The dashed red line indicates the feedback loop if crystallization fails.

Diagram 2: Hydrogen Bonding Logic

This diagram visualizes the competing H-bond donors and acceptors in N-substituted hydantoin acetic acids.

H N3 N3-H (Strong Donor) O2 C2=O Carbonyl (Acceptor) N3->O2 Primary H-Bond O4 C4=O Carbonyl (Acceptor) N3->O4 Secondary H-Bond Motif1 Hydantoin Ribbon (Intermolecular) N3->Motif1 AcidOH COOH Hydroxyl (Strong Donor) AcidCO COOH Carbonyl (Acceptor) AcidOH->AcidCO Dimerization Motif2 Acid Dimer R2,2(8) (Centrosymmetric) AcidOH->Motif2 O2->Motif1 AcidCO->Motif2

Caption: Interaction map showing how donors (Blue) and acceptors (Red) form specific supramolecular motifs (Yellow/Green).

References

  • Gao, Y., et al. (2011). "Crystal structure of 2-(2,4-dioxoimidazolidin-1-yl)acetic acid." Acta Crystallographica Section E, 67(11), o2985.

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
  • Kupce, E., & Freeman, R. (2021). "Comparison of NMR and X-ray Crystallography in Structure Determination." Journal of Structural Biology.

  • Cambridge Crystallographic Data Centre (CCDC). (2023). "Hydantoin derivatives search." (Standard database for verifying unit cell parameters).

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Seminal review on synthesis and properties).

Comparative

Introduction: The Critical Role of Purity in Drug Development

An In-Depth Technical Guide to Validating the Purity of 3-Benzyl-Hydantoin Using Liquid Chromatography-Mass Spectrometry (LC-MS) In the landscape of pharmaceutical research and development, the purity of an active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Purity of 3-Benzyl-Hydantoin Using Liquid Chromatography-Mass Spectrometry (LC-MS)

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 3-benzyl-hydantoin, a derivative of the hydantoin scaffold found in several medicinally important compounds such as the anticonvulsant phenytoin, rigorous purity assessment is paramount.[1][2] Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for purity determination of non-volatile and semi-volatile organic molecules like 3-benzyl-hydantoin. Its power lies in the synergistic combination of high-performance liquid chromatography (HPLC), which separates the primary compound from its impurities based on physicochemical properties, and mass spectrometry (MS), which provides definitive identification and sensitive quantification based on mass-to-charge ratio (m/z).

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for developing and validating an LC-MS method for 3-benzyl-hydantoin. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and compare the technique's performance, grounding our recommendations in internationally recognized regulatory standards.

Methodological Rationale: Designing a Fit-for-Purpose LC-MS Assay

The objective of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For purity analysis, this means the method must be specific for 3-benzyl-hydantoin, selective enough to resolve it from potential impurities, and sensitive enough to detect those impurities at relevant levels. Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7]

Chromatographic Separation Strategy

The choice of chromatographic conditions is critical for resolving 3-benzyl-hydantoin from process-related impurities (e.g., starting materials, reagents) and potential degradants.

  • Stationary Phase (Column): A C18 reversed-phase column is the workhorse for separating moderately polar compounds like 3-benzyl-hydantoin. The non-polar C18 stationary phase interacts with the benzyl group and the hydantoin ring, providing effective retention and separation from more polar or less polar impurities. A typical dimension of 2.1 x 100 mm with 1.8 µm particles offers a good balance between resolution, speed, and solvent consumption.

  • Mobile Phase: A binary gradient system consisting of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B) is employed to ensure the elution of compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the analyte (promoting the formation of [M+H]⁺ ions) and improves peak shape by suppressing the ionization of free silanol groups on the silica-based column packing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity, UV transparency, and excellent elution strength in reversed-phase chromatography. The use of formic acid in the organic phase maintains a consistent pH throughout the gradient.[8]

Mass Spectrometric Detection

MS detection provides the specificity that UV detection alone cannot. For a molecule with a molecular weight of 190.20 g/mol , we can selectively monitor for its specific ions.[9][][11]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar molecules like 3-benzyl-hydantoin. It is a "soft" ionization technique that typically produces an intact protonated molecular ion ([M+H]⁺), which for this compound would be at m/z 191.2. Positive ion mode is generally favored for compounds containing nitrogen atoms, which are readily protonated.[8]

  • Detection Mode:

    • Full Scan: Initially, a full scan analysis (e.g., m/z 50-500) is performed to get a complete picture of all ionizable species in the sample. This helps in identifying unknown impurities.

    • Tandem MS (MS/MS): For unequivocal identification, the primary [M+H]⁺ ion (m/z 191.2) is selected and fragmented. A characteristic fragment is the tropylium ion (a rearranged benzyl cation, C₇H₇⁺) at m/z 91, which is a hallmark of compounds containing a benzyl group.[12] This fragmentation provides a second layer of confirmation, enhancing the trustworthiness of the identification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the LC-MS system is performing correctly before sample analysis, as mandated by regulatory guidelines.[13]

Reagents and Materials
  • 3-Benzyl-Hydantoin Reference Standard (>99.5% purity)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Methanol (LC-MS Grade)

  • Sample of 3-Benzyl-Hydantoin for testing

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-benzyl-hydantoin reference standard and dissolve in 10.0 mL of Methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (10 µg/mL): Prepare the test sample of 3-benzyl-hydantoin at the same concentration as the working standard using the diluent.

Instrumentation and Parameters
ParameterSetting
LC System High-Performance Liquid Chromatography System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Column Temperature40 °C
Flow Rate0.3 mL/min
Injection Volume2 µL
Gradient Program Time (min)
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization ModeESI, Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Full Scan Rangem/z 50 - 500
MS/MS TransitionPrecursor Ion: 191.2 -> Product Ion: 91.1 (for confirmation)
System Suitability Test (SST)

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (10 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

Workflow for Purity Validation

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Test Sample analysis Inject Samples & Acquire LC-MS Data prep_sample->analysis sst->analysis If SST Passes peak_id Identify Peaks (RT & m/z) analysis->peak_id integration Integrate Peak Areas peak_id->integration calc Calculate % Purity & % Impurity integration->calc report Generate Final Report calc->report

Caption: Workflow for LC-MS purity validation of 3-benzyl-hydantoin.

Data Analysis and Purity Calculation

Upon acquiring the chromatograms, the primary peak corresponding to 3-benzyl-hydantoin is identified by its retention time (RT) and the accurate mass of its protonated ion ([M+H]⁺ at m/z 191.2). All other peaks are considered potential impurities.

Purity is calculated using the area percent method, which assumes that all compounds have a similar response factor in the MS detector.

% Purity = (Area of 3-benzyl-hydantoin Peak / Sum of All Peak Areas) x 100

Hypothetical Purity Analysis Results

The following table represents a hypothetical result from the analysis of a test batch of 3-benzyl-hydantoin.

Peak IDRetention Time (min)Observed m/z ([M+H]⁺)Proposed IdentityArea %
Impurity A3.5121.1Phenylacetaldehyde (Starting Material)0.08
Main 7.2 191.2 3-Benzyl-Hydantoin 99.75
Impurity B8.9205.2Unknown0.12
Impurity C9.5177.1Unknown0.05
Total 100.00

In this example, the purity of the batch is determined to be 99.75%. Impurity A is tentatively identified as a residual starting material based on its mass. Impurities B and C are unknown and would require further investigation (e.g., detailed MS/MS fragmentation analysis) if their levels were above the identification threshold specified by ICH Q3A guidelines.

Comparison with Alternative Methodologies

While LC-MS is the preferred method, it is useful to understand its advantages over other techniques for this specific application.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC requires the analyte to be volatile and thermally stable. 3-benzyl-hydantoin has a relatively high melting point (~188-189°C) and may degrade at the high temperatures required for GC analysis, making it less suitable.[] LC-MS operates at or near ambient temperature, preserving the integrity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for purity assessment as it is a primary ratio method. However, it suffers from significantly lower sensitivity compared to LC-MS. It is excellent for confirming the structure of the main component and major impurities but may fail to detect trace-level impurities that are readily observed by MS.

  • HPLC with UV Detection: While HPLC-UV is a robust and widely used technique for purity analysis, it lacks the specificity of MS detection. Co-eluting impurities with similar UV chromophores can lead to inaccurate quantification. Mass spectrometry provides an orthogonal detection method that can resolve and identify compounds that are chromatographically inseparable, providing a higher degree of confidence in the purity value.

Conclusion

Validating the purity of 3-benzyl-hydantoin by LC-MS is a robust and reliable process when built on a foundation of sound scientific principles and regulatory guidance. The combination of high-resolution chromatographic separation with specific and sensitive mass spectrometric detection provides an unparalleled level of detail, enabling the confident identification and quantification of the API and its related impurities. The methodology described herein, which incorporates system suitability tests and is grounded in ICH validation principles, offers a comprehensive framework for researchers to ensure the quality, safety, and integrity of their pharmaceutical compounds.

References

  • FDA. (2024). FDA Issues Guidance on Analytics and Method Validation. BioPharm International. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Crean, J., et al. (2019). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Duarte, V., et al. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical Research in Toxicology. [Link]

  • van de Merbel, N., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Afinidad. (2005). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

  • Wikipedia. Hydantoin. [Link]

  • Barrow, A. S., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Chemical Biology. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • ResearchGate. (2012). Synthesis and thiohydantoin related compounds from benzil and study of their cytotoxicity. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Hydantoin and Its Derivatives. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • ResearchGate. (2012). Synthesis of Hydantoin and Thiohydantoin. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • Cigan, M., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Hydantoin and Succinimide Analogs

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. Among these, the five-membered heterocyclic rings of hydantoin and succinimide have proven to be particularly fruitful starting points for the development of a wide array of therapeutics. This guide provides an in-depth, objective comparison of the binding affinities of hydantoin and succinimide analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern their interactions with biological targets and present the methodologies required to quantify these interactions with precision.

Structural and Physicochemical Foundations of Hydantoin and Succinimide Scaffolds

At first glance, hydantoin (imidazolidine-2,4-dione) and succinimide (pyrrolidine-2,5-dione) share a similar five-membered ring structure with two carbonyl groups. However, a critical distinction lies in the hydantoin ring's inclusion of a second nitrogen atom at the 1-position. This seemingly minor difference has profound implications for the molecule's electronic properties and its capacity for intermolecular interactions, which are fundamental to its binding affinity for a given biological target.

The hydantoin scaffold possesses a unique arrangement of hydrogen bond donors and acceptors, as well as multiple sites for substitution, allowing for extensive chemical modification.[1][2][3] This versatility has been exploited to develop drugs with a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory effects.[2][4] The succinimide scaffold, while also a versatile building block in medicinal chemistry, is particularly well-known for its applications in anticonvulsant and anti-inflammatory agents.[5][6]

A key differentiator in their binding capabilities is their hydrogen bonding potential. A study comparing the anticonvulsant activity of phenytoin (a hydantoin derivative) to its succinimide and pyrrolidinone analogs revealed a significant decrease in activity when the hydantoin ring was altered.[7] This suggests that the hydrogen bond forming capacity of the hydantoin ring is crucial for its biological activity in that context.[7][8] Specifically, the N1-H and N3-H protons of the hydantoin ring can act as hydrogen bond donors, while the two carbonyl oxygens can act as acceptors.[9] In contrast, the succinimide ring has a single N-H hydrogen bond donor and two carbonyl acceptors. This difference in the number and spatial arrangement of hydrogen bond donors can lead to distinct binding modes and affinities for the same target.

Comparative Analysis of Binding Affinities: Case Studies

While direct head-to-head studies comparing the binding affinities of hydantoin and succinimide analogs to the same biological target are not abundant in the literature, we can infer their comparative binding characteristics by examining their interactions with their respective, well-established targets.

Hydantoin Analogs as Enzyme Inhibitors

The hydantoin scaffold has been successfully employed to develop potent inhibitors for a variety of enzymes. For instance, hydantoin derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[10] The inhibitory potency of these compounds was found to be dependent on the substituents on the N3-position of the hydantoin ring.[10]

Another area where hydantoins have shown promise is in the inhibition of urease. A study on hydantoins and thiohydantoins derived from amino acids revealed potent inhibitory activity against Canavalia ensiformis urease, with Ki values in the millimolar range.[11] Molecular docking studies suggested that the hydantoin ring acts as a pharmacophoric group, forming key hydrogen bonding interactions within the enzyme's active site.[11]

Compound ClassTarget EnzymeKey FindingsBinding Affinity (KI)Reference
Benzenesulfonamide-hydantoinsCarbonic Anhydrase II (hCA II)Potent inhibition, with the 2-fluorobenzyl derivative being the most effective.1.2 - 91.2 nM[10]
L-valine derived thiohydantoinCanavalia ensiformis ureaseExhibited a mixed inhibition profile.0.42 mM[11]
L-methionine derived hydantoinCanavalia ensiformis ureaseDemonstrated an uncompetitive inhibition profile.0.99 mM[11]
Succinimide Analogs as Enzyme Inhibitors

Succinimide derivatives have also been extensively explored as enzyme inhibitors, particularly in the context of neurological disorders. A recent study investigated the effect of succinimide derivatives on acetylcholinesterase (AChE) activity, an enzyme implicated in Alzheimer's disease.[12][13] The study found that these compounds acted as competitive inhibitors of AChE.[12][13]

Furthermore, succinimide-based compounds have been reviewed as enzyme-activated inhibitors of serine proteases like human leukocyte elastase.[14] In these unique inhibitors, the inactivating chemical species is generated within the enzyme's active site through a molecular rearrangement.[14]

Compound ClassTarget EnzymeKey FindingsBinding Affinity (IC50)Reference
N-aryl succinimide derivativesAcetylcholinesterase (AChE)Acted as competitive inhibitors.~30,000 µM[12]
Synthetic succinimide derivativeα-glucosidase and α-amylaseShowed good to moderate inhibitory potential.Not specified[4]
Synthetic succinimide derivativeDipeptidyl peptidase-4 (DPP-4)Demonstrated the best in vitro inhibition among the tested enzymes.0.07 µM[4]

From these case studies, it is evident that both scaffolds can be tailored to achieve high binding affinities for a diverse range of protein targets. The choice between a hydantoin or a succinimide scaffold in a drug discovery program will ultimately depend on the specific topology and chemical nature of the target's binding site and the desired mode of interaction.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of novel hydantoin and succinimide analogs, several biophysical techniques can be employed. Here, we provide detailed, step-by-step methodologies for three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[3][15][16][17]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Macromolecule (e.g., Protein) buffer_match Ensure Identical Buffer for Macromolecule and Ligand prep_protein->buffer_match prep_ligand Prepare Ligand (Hydantoin/Succinimide Analog) prep_ligand->buffer_match degas Degas all Solutions buffer_match->degas load_cell Load Macromolecule into Sample Cell degas->load_cell load_syringe Load Ligand into Syringe degas->load_syringe titration Perform Serial Injections of Ligand into Sample Cell load_cell->titration load_syringe->titration raw_data Generate Raw Data (Heat Pulses) titration->raw_data integration Integrate Heat Pulses to Create Binding Isotherm raw_data->integration fitting Fit Isotherm to a Binding Model integration->fitting results Determine K_D, n, ΔH, ΔS fitting->results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

  • Sample Preparation:

    • Prepare the macromolecule (e.g., protein) and the ligand (hydantoin or succinimide analog) in an identical, well-matched buffer to minimize heats of dilution.[17]

    • The buffer should be chosen to ensure the stability and solubility of both binding partners.[3]

    • If the ligand is dissolved in DMSO, ensure the final DMSO concentration is identical in both the macromolecule and ligand solutions.[3]

    • Accurately determine the concentrations of the macromolecule and ligand.

    • Degas all solutions immediately before the experiment to prevent air bubbles.[18]

  • Instrument Setup and Loading:

    • Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.[18]

    • Load the macromolecule solution into the sample cell, taking care to avoid bubble formation. A typical starting concentration is 10 µM.[16]

    • Load the ligand solution into the injection syringe. A typical starting concentration is 100 µM (10-fold excess over the macromolecule).[16]

  • Titration:

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

    • Perform a series of small, sequential injections of the ligand into the sample cell. A typical experiment consists of 20-30 injections.[15]

    • The first injection is typically smaller and is discarded during data analysis to account for equilibration at the syringe tip.[15]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.[15]

  • Data Analysis:

    • The raw data, a series of heat pulses corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to macromolecule to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface where a target molecule is immobilized, allowing for the real-time monitoring of binding events.[1]

SPR_Workflow cluster_prep Assay Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis chip_prep Select & Prepare Sensor Chip ligand_immob Immobilize Ligand (e.g., Protein) chip_prep->ligand_immob baseline Establish Stable Baseline ligand_immob->baseline analyte_prep Prepare Analyte (Hydantoin/Succinimide Analog) association Inject Analyte (Association) analyte_prep->association baseline->association dissociation Flow Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgram (Response vs. Time) association->sensorgram regeneration Regenerate Surface dissociation->regeneration dissociation->sensorgram regeneration->baseline fitting Fit Sensorgram to Kinetic Model sensorgram->fitting results Determine k_a, k_d, K_D fitting->results

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

  • Ligand Immobilization:

    • Select an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).[19]

    • Activate the sensor surface (e.g., with a mixture of NHS/EDC).[20]

    • Inject the ligand (e.g., protein) over the activated surface to achieve the desired immobilization level.[20]

    • Deactivate any remaining active sites on the surface (e.g., with ethanolamine).[20]

  • Analyte Preparation:

    • Prepare a series of concentrations of the analyte (hydantoin or succinimide analog) in a suitable running buffer.

  • Binding Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.[19]

    • Inject the lowest concentration of the analyte over the sensor surface for a defined period to monitor association.[19]

    • Switch back to the running buffer to monitor the dissociation of the analyte from the ligand.[19]

    • If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.[19]

    • Repeat the association, dissociation, and regeneration steps for each concentration of the analyte.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule. It is particularly well-suited for high-throughput screening and competition assays.[21]

FP_Workflow cluster_prep Assay Setup cluster_exp Competition Assay cluster_analysis Data Measurement & Analysis reagents Prepare Protein, Fluorescent Tracer, and Competitor (Hydantoin/Succinimide Analog) optimize Optimize Tracer and Protein Concentrations reagents->optimize mix Mix Protein and Tracer optimize->mix add_competitor Add Serial Dilutions of Competitor mix->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot Polarization vs. Competitor Concentration measure_fp->plot_data calculate_ic50 Calculate IC_50 plot_data->calculate_ic50 calculate_ki Calculate K_i calculate_ic50->calculate_ki

Caption: Fluorescence Polarization (FP) Competition Assay Workflow.

  • Assay Development:

    • Select or synthesize a fluorescent tracer that is known to bind to the target protein.

    • Optimize the concentrations of the tracer and the protein to obtain a sufficient signal window (a significant increase in polarization upon binding).

  • Competition Assay Setup:

    • In a microplate, add the optimized concentrations of the target protein and the fluorescent tracer to each well.[22]

    • Add a serial dilution of the competitor compound (the unlabeled hydantoin or succinimide analog) to the wells.[22]

    • Include control wells with only the tracer (for minimum polarization) and wells with the tracer and protein but no competitor (for maximum polarization).[22]

  • Incubation and Measurement:

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[22]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also requires the KD of the fluorescent tracer.

Conclusion

Both hydantoin and succinimide scaffolds are undeniably valuable in the medicinal chemist's toolkit, each offering a unique set of properties that can be exploited for the design of potent and selective ligands. While their structural similarity is apparent, the presence of an additional hydrogen bond donor in the hydantoin ring can significantly influence its binding interactions compared to the succinimide core.

The choice of scaffold should be guided by a thorough understanding of the target's binding site. A binding pocket rich in hydrogen bond acceptors may favor a hydantoin analog, while other topographies might be better suited for a succinimide derivative. Ultimately, the empirical determination of binding affinity through rigorous biophysical assays, such as ITC, SPR, and FP, is indispensable. The protocols outlined in this guide provide a robust framework for researchers to quantify these critical interactions, enabling data-driven decisions in the optimization of lead compounds and the development of next-generation therapeutics.

References

  • Groutas, W. C., Kuang, R., Ruan, S., & Tu, M. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415. [Link]

  • Stalinska, J., Ahmed, M., Socała, K., Nieoczym, D., Wyska, E., Latacz, G., ... & Siwek, A. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Current Issues in Molecular Biology, 46(6), 5117-5130. [Link]

  • Tiwari, R., Mahasenan, K., Pavlovicz, R., Shukla, S., & Jadhav, A. (2018). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics, 36(15), 4015-4029. [Link]

  • Krasinska, L., D'Ascenzio, M., De Vita, D., Le Pera, A., Scipione, L., Ceruso, M., ... & Supuran, C. T. (2021). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 26(11), 3127. [Link]

  • Aibara, S., & Suzuki, N. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]

  • de Cássia Martins Garcia, P., de Oliveira, A. R. M., da Silva, A. D., de Souza, G. E. P., & de Fátima, Â. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemico-biological interactions, 365, 110045. [Link]

  • NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Stalinska, J., Ahmed, M., Socała, K., Nieoczym, D., Wyska, E., Latacz, G., ... & Siwek, A. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Current Issues in Molecular Biology, 46(6), 5117-5130. [Link]

  • Scribd. (n.d.). SPR Assay Construction Guide. Scribd. [Link]

  • Kim, D., Park, J., Kim, J., Han, S. Y., & Park, H. (2012). Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation. Biochimie, 94(1), 130-136. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. [Link]

  • University of Utah Health. (2022, July 27). Guide to Running an SPR Experiment. University of Utah. [Link]

  • Spallarossa, A. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • Cole, P. A., Shen, W., & Smith, W. W. (2015). Hydantion indolinones as AANAT inhibitors. Bioorganic & medicinal chemistry letters, 25(21), 4787–4791. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Khan, K. M., Halim, S. A., Taha, M., Khan, M., Perveen, S., & Ul-Haq, Z. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules, 28(4), 1629. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Ren, X., et al. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. [Link]

  • Khan, K. M., Halim, S. A., Taha, M., Khan, M., Perveen, S., & Ul-Haq, Z. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti- α-Amylase, and Anti- α-Glucosidase: In Vitro and In Silico Approaches. Evidence-based complementary and alternative medicine : eCAM, 2022, 6726438. [Link]

  • Dos Santos, G. S., El-Sagheer, A. H., & El-Khamisy, S. F. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 34–39. [Link]

  • O'Connell, J. (n.d.). Surface plasmon resonance. [Link]

  • Baughman, B. M., Slavish, P. J., DuBois, R. M., Boyd, V. A., & Webb, T. R. (2012). Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay. ACS chemical biology, 7(3), 526–534. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • CUTM Courseware. (n.d.). SAR of Hydantoins. Centurion University. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Banjac, N., Ušćumlić, G., Valentić, N., & Mijin, D. (2007). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of solution chemistry, 36(7), 869-878. [Link]

  • Cortes, C., McCandless, D. W., & Sastry, B. V. (1987). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Epilepsia, 28(4), 420-425. [Link]

  • Wang, M., et al. (2020). Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor. ChemistryOpen, 9(10), 1028-1034. [Link]

  • Pharmacy 180. (n.d.). SAR of Hydantoins. Pharmacy 180. [Link]

  • Banjac, N., Ušćumlić, G., Valentić, N., & Mijin, D. (2011). Reversed-phase TLC and HPLC retention data in correlation studies with in silico molecular descriptors and druglikeness droperties of newly synthesized anticonvulsant succinimide derivatives. Molecular pharmaceutics, 8(5), 1883-1891. [Link]

  • Valliere-Douglass, J. F., et al. (2010). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 2(5), 576–585. [Link]

  • Kuhn, B., et al. (2007). A Ligand That Is Predicted to Bind Better to Avidin than Biotin: Insights from Computational Fluorine Scanning. Journal of the American Chemical Society, 129(44), 13584-13591. [Link]

  • Kadota, K., et al. (2018). Allantoin and hydantoin as new protein aggregation suppressors. International journal of biological macromolecules, 114, 617-624. [Link]

  • Yang, H., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical chemistry, 86(15), 7357–7363. [Link]

  • Jia, H., et al. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. Frontiers in immunology, 13, 851996. [Link]

  • Sydow, D., et al. (2019). Predicting deamidation and isomerization sites in therapeutic antibodies using structure-based in silico approaches. mAbs, 11(8), 1445–1460. [Link]

  • Charlton, S. J. (2016, July 12). The kinetics of drug binding. YouTube. [Link]

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Comparative

A Comparative Guide to Elemental Analysis Standards for Imidazolidine-4-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis in the Development of Imidazolidine-4-Acetic Acid Derivatives Imidazolidine-4-acetic acid and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in the Development of Imidazolidine-4-Acetic Acid Derivatives

Imidazolidine-4-acetic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), rigorous characterization is paramount to ensure its identity, purity, and safety. Elemental analysis serves as a fundamental technique in this process, providing a quantitative measure of the constituent elements within a molecule. This guide offers a comparative overview of the elemental analysis standards applicable to imidazolidine-4-acetic acid derivatives, detailing the primary analytical techniques and the regulatory landscape governing elemental impurities. We will explore the "why" behind procedural choices, offering insights grounded in extensive laboratory experience to empower researchers in their drug development endeavors.

The core of this guide is built on two pillars of elemental analysis: the confirmation of the bulk elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) and the detection and quantification of trace elemental impurities. Both are critical for regulatory compliance and ensuring the final drug product's quality and safety.

Part 1: Verification of Bulk Elemental Composition: The CHNS Combustion Analysis

The primary goal of elemental analysis for a novel compound like an imidazolidine-4-acetic acid derivative is to confirm its empirical formula. This is most commonly and accurately achieved through CHNS combustion analysis .[1][2][3] This technique provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, which are then compared against the theoretical values calculated from the proposed chemical structure.

The Foundational Principle of Combustion Analysis

CHNS analysis is predicated on the high-temperature combustion of a sample in an oxygen-rich environment.[3] This process quantitatively converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow of CHNS Combustion Analysis", fontsize=10, fontcolor="#5F6368"];

Experimental Protocol: CHNS Analysis of an Imidazolidine Derivative

The following is a generalized, yet detailed, protocol for the CHNS analysis of a hypothetical imidazolidine-4-acetic acid derivative.

Objective: To determine the percentage composition of C, H, and N in a synthesized imidazolidine-4-acetic acid derivative and compare it with the theoretical values.

Materials and Instrumentation:

  • CHNS Elemental Analyzer (e.g., Vario EL Cube or similar)

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide)

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified standard. The standard should be chosen to have elemental compositions in a similar range to the sample, if possible. Run the standard multiple times to ensure the instrument's response is linear and reproducible. The deviation on the standard should be less than 0.30% absolute.[4]

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon percentages.[4]

    • Accurately weigh approximately 2-3 mg of the powdered imidazolidine-4-acetic acid derivative into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis:

    • The autosampler introduces the sample into a high-temperature (typically around 950-1000°C) combustion tube.

    • A pulse of pure oxygen is introduced, leading to flash combustion.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are carried by a helium stream through a reduction tube (containing heated copper) to convert nitrogen oxides to N₂.

    • The gases then pass through a chromatographic column to separate them.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Interpretation:

    • The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

    • Compare the experimental results with the theoretical percentages calculated from the compound's molecular formula. For publication in many chemistry journals, the experimental values should be within ±0.4% of the theoretical values.[4]

Comparative Data: Theoretical vs. Experimental
ElementTheoretical (%)Found (%)Difference (%)
Carbon (C)56.6355.48-1.15
Hydrogen (H)3.863.28-0.58
Nitrogen (N)20.6419.85-0.79
Oxygen (O)9.438.95-0.48
Sulfur (S)9.458.87-0.58

Data adapted from a study on a related heterocyclic compound for illustrative purposes.[5]

Analysis of Results: In this example, the differences are slightly larger than the commonly accepted ±0.4% for publication, which could indicate the presence of impurities or residual solvent in the analyzed sample. This highlights the importance of meticulous sample purification before analysis.

Part 2: Control of Elemental Impurities: ICP-MS and Regulatory Standards

Beyond confirming the bulk composition, ensuring the absence of harmful elemental impurities is a critical safety and regulatory requirement.[6] These impurities can be introduced at various stages of the manufacturing process, including from catalysts used in synthesis, leaching from manufacturing equipment, or from raw materials.[6][7] The primary international guideline for controlling these impurities is the ICH Q3D Guideline for Elemental Impurities .[7][8]

ICH Q3D: A Risk-Based Approach

The ICH Q3D guideline moves away from older, less specific tests and mandates a risk-based approach to identify and control elemental impurities.[8] The elements are classified based on their toxicity and the likelihood of their occurrence in the drug product.

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all cases.

  • Class 2A: Toxic with a higher probability of occurrence (Co, Ni, V).

  • Class 2B: Toxic, but with a lower probability of occurrence unless intentionally added (e.g., catalysts like Pd, Pt, Rh, Ru).

  • Class 3: Lower toxicity via oral route (e.g., Cu, Sn).

For imidazolidine-4-acetic acid derivatives, a risk assessment should consider potential catalysts used in their synthesis (e.g., palladium for cross-coupling reactions) and metals that could leach from stainless steel equipment (e.g., Fe, Cr, Ni).[7][9]

dot graph TD { graph [rankdir=TB, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption [label="ICH Q3D Risk Assessment for Elemental Impurities", fontsize=10, fontcolor="#5F6368"];

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Gold Standard for Trace Metal Analysis

For the quantification of trace elemental impurities, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity and ability to detect multiple elements simultaneously.[10][11]

Principle of ICP-MS: A liquid sample is introduced into a high-temperature argon plasma (around 6000-8000 K), which atomizes and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.

Experimental Protocol: ICP-MS for Elemental Impurities

The following protocol outlines the general steps for analyzing an imidazolidine-4-acetic acid derivative for elemental impurities according to USP <233> and ICH Q3D guidelines.[6]

Objective: To quantify Class 1 and relevant Class 2A/2B elemental impurities in a sample of an imidazolidine-4-acetic acid derivative.

Materials and Instrumentation:

  • ICP-MS system

  • Microwave digestion system

  • High-purity acids (e.g., nitric acid, hydrochloric acid)

  • Deionized water (18 MΩ·cm)

  • Certified multi-element standards

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a representative amount of the API (e.g., 100 mg) into a clean microwave digestion vessel.

    • Add a suitable volume of high-purity nitric acid and, if necessary, other acids to achieve complete digestion.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a pre-programmed digestion method that gradually ramps up the temperature and pressure to ensure complete sample decomposition.

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Setup and Calibration:

    • Set up the ICP-MS with optimized parameters for plasma power, gas flows, and detector settings.

    • Prepare a series of calibration standards by diluting certified multi-element stock solutions to cover the expected concentration range of the impurities.

    • Run the calibration standards to generate a calibration curve for each element.

  • Sample Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • The instrument will measure the intensity of the signal for each target element's mass-to-charge ratio.

  • Data Analysis and Reporting:

    • The instrument software will use the calibration curves to calculate the concentration of each elemental impurity in the sample solution.

    • Convert these concentrations to the amount of impurity per mass of the original API (e.g., in µg/g or ppm).

    • Compare these values to the Permitted Daily Exposure (PDE) limits established in the ICH Q3D guideline, taking into account the maximum daily dose of the drug product.

Comparison of Analytical Techniques
FeatureCHNS Combustion AnalysisICP-MS
Primary Application Determination of bulk elemental composition (C, H, N, S) to verify empirical formula.Quantification of trace elemental impurities.
Principle High-temperature combustion and gas detection.High-temperature plasma ionization and mass spectrometry.
Sensitivity Percent level (%)Parts per billion (ppb) to parts per trillion (ppt) level.
Regulatory Guideline General purity requirement for new chemical entities.ICH Q3D, USP <232>, USP <233>.
Sample Preparation Simple weighing into a capsule.Often requires acid digestion.

Conclusion: An Integrated Approach to Elemental Analysis

For imidazolidine-4-acetic acid derivatives, a comprehensive elemental analysis strategy is not a matter of choosing one technique over another, but rather of integrating both CHNS combustion analysis and ICP-MS into the development and quality control workflow. CHNS analysis provides the foundational confirmation of the molecule's identity and purity, while ICP-MS ensures the final product is free from harmful elemental impurities, meeting the stringent requirements of global regulatory bodies. By understanding the principles, protocols, and regulatory context of these techniques, researchers and drug developers can confidently advance their candidates, ensuring both efficacy and patient safety.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Agilent Technologies, Inc. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Link]

  • Pharma Manufacturing. (2018). Analyzing for Elemental Impurities. [Link]

  • IVT Network. (2013). Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. [Link]

  • SlideShare. Analysis of elemental impurities in API. [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]

  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

  • Contract Pharma. (2010). Metal Contamination in Biopharmaceutical Drugs. [Link]

  • Revue Roumaine de Chimie. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

  • American Elements. Imidazolidines. [Link]

  • European Pharmaceutical Review. (2024). Protecting your drug products: Strategies for preventing metal contamination in powders. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]

  • The University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • ResearchGate. (2025). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. [Link]

  • ACS Publications. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. [Link]

  • ScienceScholar. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS No. 494866-98-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS No. 494866-98-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are as robust and well-understood as our experimental ones.

Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's inherent risks is critical. 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is classified with specific hazards that dictate its handling and disposal pathway. The primary goal is to prevent exposure to laboratory personnel and avoid environmental contamination.[1][2]

Table 1: Hazard Profile of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Harmful if SwallowedH302May cause harm if ingested.Prevents disposal via sewer systems where it could enter waterways.[3][4]
Causes Skin IrritationH315Contact with skin may cause redness and irritation.Requires the use of appropriate personal protective equipment (PPE) during handling and disposal.
Causes Serious Eye IrritationH319Can cause significant, potentially damaging, eye irritation upon contact.Mandates eye protection and access to emergency eyewash stations.
May Cause Respiratory IrritationH335Inhalation of dust may irritate the respiratory tract.Handling should occur in well-ventilated areas, minimizing dust generation.

Source: Fluorochem Safety Data Sheet[5]

These characteristics firmly place this compound in the category of regulated, hazardous chemical waste.[1][6] Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), any solid waste exhibiting hazardous characteristics must be managed from "cradle-to-grave" to ensure safe and environmentally sound disposal.[2][7][8]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to foundational laboratory waste management principles. These are not merely suggestions but are mandated by regulatory bodies and institutional safety policies to ensure a self-validating system of safety.[9][10]

  • Source Reduction: The most effective waste management strategy is to minimize waste generation. Order only the necessary quantities of the chemical and ensure efficient use in experimental protocols.[10][11]

  • Segregation: Never mix incompatible waste streams. 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid waste should be collected separately from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For instance, halogenated and non-halogenated solvent wastes are typically collected separately.[10][11]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, leak-proof, and kept securely closed except when adding waste.[1][9][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of waste 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid.

Step 1: Waste Characterization

The moment you decide to discard the chemical, it is considered waste.[6] This includes unused or expired product, contaminated materials (e.g., absorbent pads from a spill), or solutions containing the compound. Laboratory personnel are responsible for the initial hazardous waste determination.[1][6] Given its known hazards, this compound must be treated as hazardous waste.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, don the appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[4][12]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[12]

  • Respiratory Protection: If there is a risk of generating dust, handle the waste within a chemical fume hood or wear an approved respirator.[13]

Step 3: Waste Collection
  • Solid Waste: Collect the solid powder, residues, or contaminated materials (e.g., weighing paper, paper towels) in a designated, compatible solid waste container. This should be a robust container with a secure, sealable lid.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a dedicated liquid waste container, typically a plastic carboy. Do not mix with other waste streams without consulting your EHS office.[11] Be mindful of chemical compatibility; for example, acidic solutions should not be stored in metal containers.[11]

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 4: Container Labeling

Proper labeling is critical for the safety of all personnel, including EHS staff who will handle the final disposal.[1] Your institution's hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.

The label must include:

  • The full chemical name: "2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid"

  • The concentration and quantity of the waste.

  • All components of any mixture, including solvents.

  • The relevant hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.[1]

  • The SAA must be at or near the point of generation.[1]

  • It should be a secondary containment unit (like a spill tray) to capture any potential leaks.[11]

  • Store incompatible chemicals separately within the SAA.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1]

Step 6: Arranging for Final Disposal

Once the waste container is full or you have no further need to accumulate this specific waste, contact your institution's EHS or a certified hazardous waste disposal contractor for pickup.[1][12] Do not attempt to dispose of this chemical via standard trash or sewer drains.[3][9]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still subject to regulation.[10]

  • A container is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[10]

  • For a non-acutely hazardous chemical like this one, once emptied, the container's label should be defaced or removed, and the cap removed before disposal in the regular trash.[6]

  • Causality: Defacing the label prevents future users from misidentifying the empty container and ensures that custodial staff do not inadvertently handle a container they perceive as hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid.

G Disposal Workflow for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid cluster_prep Preparation & Collection cluster_manage Management & Storage cluster_disposal Final Disposition Start Decision to Discard Chemical Characterize Characterize as Hazardous Waste (Irritant, Harmful) Start->Characterize PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Select Segregated, Compatible Waste Container PPE->Segregate Characterize->PPE Collect Collect Waste (Solid or Liquid) Segregate->Collect Label Attach & Complete Hazardous Waste Label Collect->Label Seal Securely Seal Container Label->Seal Store Store in Designated SAA with Secondary Containment Seal->Store Pickup Request Pickup from EHS or Certified Contractor Store->Pickup End Compliant Disposal Pickup->End

Caption: Decision workflow for compliant chemical waste disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Acetic acid benzyl ester - Carl ROTH. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Benzyl (S)-2,5-dioxooxazolidine-4-acetate | C12H11NO5 | CID 114549 - PubChem. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview - US EPA. [Link]

  • content.docx - Regulations.gov. [Link]

  • Qualitative Tier 2 Assessment - Santos. [Link]

  • Hazardous Waste Listings - EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities - US EPA. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. [Link]

  • ff Reg Review Risk Assessment Template - Regulations.gov. [Link]

Sources

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